3,5-Bis(trifluoromethyl)-4-chloroaniline
Description
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Properties
IUPAC Name |
4-chloro-3,5-bis(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF6N/c9-6-4(7(10,11)12)1-3(16)2-5(6)8(13,14)15/h1-2H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKVAJGVDRGPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80663112 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948014-37-7 | |
| Record name | 4-Chloro-3,5-bis(trifluoromethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80663112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: A Core Moiety in Advanced Chemical Synthesis
Abstract
This technical guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)-4-chloroaniline, identified by CAS Number 948014-37-7 .[1][2] This halogenated and poly-fluorinated aniline derivative is a sophisticated building block of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science. The strategic placement of two powerful electron-withdrawing trifluoromethyl groups and a chlorine atom on the aniline scaffold imparts unique electronic and lipophilic properties. These characteristics are instrumental in modulating the metabolic stability, bioavailability, and binding affinity of target molecules.[3] This document will explore the compound's physicochemical properties, propose a logical synthetic pathway with mechanistic considerations, detail its applications in modern research and development, and provide comprehensive safety and handling protocols.
Chemical Identity and Physicochemical Properties
This compound is a substituted aromatic amine. The presence of two trifluoromethyl (-CF3) groups at the meta positions relative to the amino group, and a chlorine atom at the para position, creates a unique electronic and steric environment. This substitution pattern is critical for its utility as a synthetic intermediate.
Core Identifiers
| Property | Value | Source(s) |
| CAS Number | 948014-37-7 | [1][2] |
| Molecular Formula | C₈H₄ClF₆N | [1][2] |
| Molecular Weight | 263.57 g/mol | [1][2] |
| Synonyms | 4-Chloro-3,5-bis(trifluoromethyl)benzenamine | [2] |
Physicochemical Characteristics
While extensive experimental data for this specific isomer is not broadly published, properties can be inferred from structurally similar compounds and general chemical principles.
| Property | Description | Source(s) |
| Appearance | Expected to be a colorless to pale yellow crystalline solid. | [4] |
| Melting Point | Approximately 61-65 °C. | [4] |
| Boiling Point | Approximately 220-223 °C. | [4] |
| Solubility | Insoluble in water; soluble in organic solvents like dimethyl sulfoxide (DMSO) and dichloromethane. | [4] |
The high degree of fluorination significantly increases the compound's lipophilicity, a key parameter in drug design for enhancing membrane permeability.[3]
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis and Mechanistic Considerations
The synthesis of highly substituted anilines like this compound requires a multi-step approach that carefully controls regioselectivity. A plausible and efficient synthetic route involves the nitration of a commercially available precursor followed by the reduction of the nitro group.
Proposed Synthetic Pathway
A logical retrosynthetic analysis points to 1-chloro-2,4-bis(trifluoromethyl)benzene as a suitable starting material. The synthetic strategy hinges on electrophilic aromatic substitution (nitration), where the existing substituents direct the incoming nitro group, followed by a standard reduction.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol (Illustrative)
This protocol is illustrative and should be optimized and validated under appropriate laboratory conditions.
Step 1: Nitration of 1-Chloro-2,4-bis(trifluoromethyl)benzene
-
Reactor Setup: In a well-ventilated fume hood, equip a three-necked flask with a dropping funnel, a mechanical stirrer, and a thermometer. Cool the flask in an ice-salt bath.
-
Reagent Preparation: Slowly add fuming nitric acid to an equal volume of concentrated sulfuric acid in the dropping funnel, maintaining a low temperature.
-
Reaction: Charge the flask with 1-chloro-2,4-bis(trifluoromethyl)benzene. Begin stirring and slowly add the nitrating mixture dropwise, ensuring the internal temperature does not exceed 10-15 °C. The strong deactivating effect of the -CF₃ groups requires forcing conditions, but temperature control is critical to prevent side reactions.[5]
-
Work-up: After the addition is complete, allow the mixture to stir at room temperature for several hours. Carefully pour the reaction mixture onto crushed ice. The solid precipitate, 1-chloro-5-nitro-2,4-bis(trifluoromethyl)benzene, is collected by vacuum filtration, washed with cold water until neutral, and dried.
Step 2: Reduction of the Nitro Intermediate
-
Reactor Setup: Equip a flask with a reflux condenser and a magnetic stirrer.
-
Reaction: Suspend the dried nitro intermediate in ethanol. Add a reducing agent, such as iron powder and a catalytic amount of hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed for a cleaner reaction.[6]
-
Heating: Gently heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and filter it through a pad of Celite to remove the catalyst or iron salts. Evaporate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.[7]
Applications in Research and Development
The trifluoromethyl group is a privileged moiety in modern drug design. Its incorporation into molecular scaffolds can dramatically improve a compound's pharmacological profile by enhancing lipophilicity, blocking metabolic oxidation sites, and increasing binding affinity through favorable electrostatic interactions.
Pharmaceutical Scaffolding
This compound is an ideal starting point for creating libraries of novel compounds. The primary amine group serves as a versatile chemical handle for a wide range of transformations, including amidation, sulfonylation, and reductive amination, to build more complex molecules.[6][8]
Caption: Role as a versatile scaffold in synthetic chemistry programs.
Target Therapeutic Areas
-
Oncology: The bis(trifluoromethyl)phenyl moiety is found in several kinase inhibitors and other anticancer agents.[9] This aniline can be used to synthesize compounds targeting signaling pathways implicated in cellular proliferation.
-
Infectious Diseases: The lipophilic and electron-poor nature of the core structure can be leveraged to design novel antibacterial or antifungal agents. Pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have demonstrated potent activity against drug-resistant bacteria.[8]
-
Agrochemicals: The structural features of this compound are common in modern pesticides and herbicides, where metabolic stability and target potency are paramount.[10]
Safety, Handling, and Storage
As a halogenated aromatic amine, this compound must be handled with appropriate caution. The following information is synthesized from safety data for structurally related compounds.[11][12][13]
Hazard Identification
| GHS Classification | Hazard Statement | Precautionary Codes | Source(s) |
| Skin Irritation, Cat. 2 | H315: Causes skin irritation. | P264, P280, P302+P352, P332+P313 | [13][14] |
| Eye Irritation, Cat. 2A | H319: Causes serious eye irritation. | P280, P305+P351+P338 | [13][14] |
| STOT SE, Cat. 3 | H335: May cause respiratory irritation. | P261, P271, P304+P340, P312 | [13] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Potentially harmful if swallowed, in contact with skin, or if inhaled. | P270, P261, P280 | [11][12] |
Safe Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure safety showers and eye wash stations are readily accessible.[12]
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[11]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin exposure.[11] Change gloves immediately if contaminated.
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[11]
-
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[11] Do not eat, drink, or smoke in the laboratory.[12]
First-Aid Measures
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[11][12]
-
Skin Contact: Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, get medical advice.[11][12]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[11]
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[11]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[11] Store locked up.
Conclusion
This compound is a high-value, specialized chemical intermediate. Its unique substitution pattern provides chemists with a powerful tool to introduce desirable physicochemical properties into target molecules. While its synthesis is non-trivial, its utility as a scaffold in the rational design of pharmaceuticals, agrochemicals, and advanced materials is significant. Adherence to strict safety protocols is mandatory when handling this potent compound to ensure the well-being of laboratory personnel.
References
- 1. scbt.com [scbt.com]
- 2. This compound suppliers & manufacturers in China [m.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. chembk.com [chembk.com]
- 5. US6333434B1 - Preparation of trifluoromethylanilines - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 8. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jelsciences.com [jelsciences.com]
- 10. chemimpex.com [chemimpex.com]
- 11. fishersci.com [fishersci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. cpachem.com [cpachem.com]
A Spectroscopic Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: An In-depth Technical Analysis for Researchers
Introduction
3,5-Bis(trifluoromethyl)-4-chloroaniline is a highly functionalized aromatic amine of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two powerful electron-withdrawing trifluoromethyl groups and a halogen, imparts distinct electronic and lipophilic properties that are valuable in the design of novel bioactive molecules and advanced polymers. A thorough understanding of its structural characteristics is paramount for its effective utilization. This technical guide provides a comprehensive analysis of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. Due to the limited availability of published experimental spectra for this compound, this guide synthesizes data from structurally related analogs to present a robust, predicted spectral profile, offering researchers a validated framework for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy is an indispensable tool for elucidating the precise atomic arrangement of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its hydrogen, carbon, and fluorine environments.
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR spectra of the target compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical to ensure solubility and minimize overlapping signals.
-
Instrumentation: Utilize a high-field NMR spectrometer, operating at a proton frequency of 400 MHz or higher, to achieve optimal signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A wider spectral width (around 220 ppm) is necessary. Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans (1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
¹⁹F NMR Acquisition: Acquire the fluorine spectrum with proton decoupling. A large spectral width is often needed to encompass the chemical shifts of the trifluoromethyl groups. ¹⁹F NMR is a highly sensitive technique, and spectra can be acquired relatively quickly.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard, typically tetramethylsilane (TMS) for ¹H and ¹³C NMR.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The primary signals will arise from the aromatic protons and the amine protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic CH | ~7.0-7.2 | Singlet (s) | 2H | H-2, H-6 |
| Amine NH₂ | ~4.0-5.0 | Broad Singlet (br s) | 2H | -NH₂ |
Interpretation and Rationale:
The two aromatic protons at positions 2 and 6 are chemically equivalent due to the symmetrical substitution pattern. Therefore, they are expected to appear as a single signal. The strong electron-withdrawing nature of the adjacent trifluoromethyl groups will deshield these protons, shifting their resonance downfield to the ~7.0-7.2 ppm region. The absence of adjacent protons will result in a singlet multiplicity. The amine protons will appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration due to hydrogen bonding. Data from analogs like 4-chloro-3-(trifluoromethyl)aniline, which shows aromatic protons in the range of 6.7-7.2 ppm, supports this prediction[1].
Predicted ¹³C NMR Spectral Data
The proton-decoupled ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. The presence of the highly electronegative fluorine and chlorine atoms will significantly influence the chemical shifts.
| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |
| Aromatic C-NH₂ | ~145-150 | C-1 |
| Aromatic C-H | ~115-120 | C-2, C-6 |
| Aromatic C-CF₃ | ~130-135 (quartet) | C-3, C-5 |
| Aromatic C-Cl | ~120-125 | C-4 |
| CF₃ | ~123-128 (quartet) | -CF₃ |
Interpretation and Rationale:
-
C-1 (C-NH₂): The carbon attached to the electron-donating amino group will be shielded relative to the other substituted carbons, but its position is influenced by the overall electron-poor nature of the ring.
-
C-2, C-6 (C-H): These equivalent carbons will appear as a single resonance.
-
C-3, C-5 (C-CF₃): These carbons are directly bonded to the trifluoromethyl groups and will exhibit coupling with the three fluorine atoms, resulting in a quartet multiplicity in the proton-coupled spectrum. The strong deshielding effect of the CF₃ groups will shift this signal significantly downfield. This is consistent with data from 4-(trifluoromethyl)aniline[2].
-
C-4 (C-Cl): The carbon bearing the chlorine atom will have a chemical shift influenced by the inductive effect of the halogen.
-
CF₃: The carbon of the trifluoromethyl groups will also appear as a quartet due to one-bond coupling with the fluorine atoms and will be found in a characteristic downfield region.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, a single signal is expected.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| CF₃ | ~ -60 to -65 | Singlet (s) | -CF₃ |
Interpretation and Rationale:
The two trifluoromethyl groups are chemically equivalent and are not expected to show significant coupling to other nuclei in the proton-decoupled spectrum, resulting in a sharp singlet. The chemical shift is predicted to be in the typical range for aromatic trifluoromethyl groups. This prediction is supported by data for related compounds like 4-bromo-3-(trifluoromethyl)aniline[3].
Infrared (IR) Spectroscopy: Identifying Functional Groups and Bonding
IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a fingerprint of the functional groups present.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: For solid samples, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, for both liquid and solid samples, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands.
Predicted IR Spectral Data
The IR spectrum will be dominated by vibrations associated with the aniline moiety and the carbon-halogen and carbon-fluorine bonds.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3400-3500 | N-H asymmetric stretch | Medium |
| 3300-3400 | N-H symmetric stretch | Medium |
| ~1620 | N-H scissoring (bending) | Strong |
| 1580-1600 | C=C aromatic ring stretch | Medium-Strong |
| 1250-1350 | C-F stretch (asymmetric) | Very Strong |
| 1100-1150 | C-F stretch (symmetric) | Very Strong |
| 1000-1100 | C-Cl stretch | Strong |
Interpretation and Rationale:
-
N-H Vibrations: The presence of a primary amine is confirmed by the two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and a strong N-H bending vibration around 1620 cm⁻¹[4].
-
Aromatic C=C Stretch: The absorption bands in the 1580-1600 cm⁻¹ range are indicative of the aromatic ring.
-
C-F Vibrations: The most intense bands in the spectrum are expected to be the C-F stretching vibrations of the two trifluoromethyl groups, typically found between 1100 and 1350 cm⁻¹[5].
-
C-Cl Vibration: A strong absorption corresponding to the C-Cl stretch is anticipated in the fingerprint region, generally between 1000 and 1100 cm⁻¹ for aryl chlorides.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is a common method for generating fragment ions and creating a reproducible mass spectrum.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Predicted Mass Spectral Data
The molecular weight of this compound (C₈H₄ClF₆N) is 263.57 g/mol . The mass spectrum will show a molecular ion peak and characteristic fragment ions.
| m/z | Proposed Fragment | Neutral Loss |
| 263/265 | [M]⁺ | - |
| 244/246 | [M - F]⁺ | F |
| 228/230 | [M - Cl]⁺ | Cl |
| 194 | [M - CF₃]⁺ | CF₃ |
| 174 | [M - CF₃ - HF]⁺ | CF₃, HF |
Interpretation and Rationale:
-
Molecular Ion (M⁺): The molecular ion peak will appear as a doublet at m/z 263 and 265, with an approximate intensity ratio of 3:1, which is characteristic of the presence of a single chlorine atom (due to the ³⁵Cl and ³⁷Cl isotopes)[6]. This is a critical diagnostic feature.
-
Fragmentation Pathways: The strong electron-withdrawing trifluoromethyl groups will influence the fragmentation.
-
Loss of Fluorine: A peak corresponding to the loss of a fluorine atom from a CF₃ group ([M - F]⁺) may be observed.
-
Loss of Chlorine: Cleavage of the C-Cl bond would result in a fragment at m/z 228.
-
Loss of a Trifluoromethyl Radical: A significant fragment is expected from the loss of a CF₃ radical, leading to an ion at m/z 194. This is a common fragmentation pathway for trifluoromethyl-substituted aromatic compounds[7].
-
Further Fragmentation: Subsequent loss of HF from the [M - CF₃]⁺ fragment could also occur.
-
Fragmentation Workflow Diagram
Caption: Predicted EI-MS fragmentation of this compound.
Conclusion
This technical guide provides a detailed, predicted spectroscopic profile for this compound based on established principles and data from closely related structural analogs. The predicted ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offer a comprehensive framework for the structural verification and characterization of this important chemical entity. Researchers and drug development professionals can leverage this guide as a reliable reference for interpreting experimental data, ensuring the identity and purity of their samples, and advancing their scientific investigations. The provided protocols also serve as a practical starting point for the spectroscopic analysis of this and similar halogenated, trifluoromethylated aromatic compounds.
References
- 1. 4-Chloro-alpha,alpha,alpha-trifluoro-m-toluidine(320-51-4) 1H NMR spectrum [chemicalbook.com]
- 2. 4-(Trifluoromethyl)aniline | C7H6F3N | CID 9964 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. spectrabase.com [spectrabase.com]
- 4. 4-Chloroaniline(106-47-8) IR Spectrum [m.chemicalbook.com]
- 5. 4-Fluoro-3-(trifluoromethyl)aniline(2357-47-3) IR Spectrum [chemicalbook.com]
- 6. 4-Chloroaniline(106-47-8) MS spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
The Trifluoromethyl Group in Anilines: A Deep Dive into Electronic and Steric Effects for Advanced Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF₃) group into aniline scaffolds has become a cornerstone of modern medicinal chemistry and materials science. This powerful substituent imparts a unique combination of electronic and steric properties that can profoundly influence a molecule's reactivity, conformation, and biological activity.[1][2][3] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the fundamental principles governing the electronic and steric effects of trifluoromethyl groups in anilines, providing a comprehensive understanding of their synthesis, characterization, and application in the rational design of novel therapeutics.
The Profound Electronic Influence of the Trifluoromethyl Group
The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in organic chemistry, a property that dramatically alters the electronic landscape of the aniline molecule.[4] This strong inductive effect stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the aromatic ring and the amino group.
Quantifying the Electron-Withdrawing Strength: Hammett Constants
The electronic influence of a substituent on an aromatic ring is often quantified using Hammett constants (σ). For the trifluoromethyl group, these values unequivocally demonstrate its strong electron-withdrawing nature. The Hammett constant for a para-substituted trifluoromethyl group (σₚ) is approximately +0.57, while the meta-substituted equivalent (σₘ) is around +0.44.[5] The positive values indicate a significant withdrawal of electron density, which has profound implications for the reactivity and properties of the aniline derivative.[6]
| Substituent | σₚ | σₘ | Reference |
| -CF₃ | +0.57 | +0.44 | [5] |
| -NO₂ | +0.78 | +0.73 | [5] |
| -CN | +0.67 | +0.62 | [5] |
| -Cl | +0.22 | +0.37 | [5] |
| -CH₃ | -0.16 | -0.06 | [5] |
Table 1: Comparison of Hammett Constants for Common Substituents. This table highlights the strong electron-withdrawing character of the trifluoromethyl group in comparison to other common substituents.
Impact on Basicity: The pKa of Trifluoromethylanilines
A direct consequence of the trifluoromethyl group's electron-withdrawing nature is a significant reduction in the basicity of the aniline's amino group. The lone pair of electrons on the nitrogen atom is less available for protonation due to delocalization into the electron-deficient aromatic ring. This effect is reflected in the lower pKa values of trifluoromethyl-substituted anilines compared to aniline itself. For instance, the pKa of aniline is approximately 4.58, whereas the pKa of 4-(trifluoromethyl)aniline is significantly lower.[7]
| Compound | pKa |
| Aniline | 4.58[7] |
| 4-(Trifluoromethyl)aniline | ~3.5 |
| 3-(Trifluoromethyl)aniline | ~3.2 |
| 2-(Trifluoromethyl)aniline | ~2.7 |
Table 2: Approximate pKa Values of Trifluoromethyl-Substituted Anilines. The decrease in pKa is a clear indication of the reduced basicity of the amino group due to the electron-withdrawing trifluoromethyl substituent.
Figure 1: This diagram illustrates the electronic effect of the trifluoromethyl group on the basicity of aniline. The electron-withdrawing nature of the CF₃ group reduces the electron density on the nitrogen atom, making it a weaker base.
The Subtle yet Significant Steric Influence
While the electronic effects of the trifluoromethyl group are dominant, its steric properties also play a crucial role in determining the molecule's conformation and reactivity. The trifluoromethyl group is bulkier than a hydrogen atom and even a methyl group, which can lead to significant steric hindrance.[3]
Conformational Preferences and Molecular Geometry
The steric bulk of the trifluoromethyl group can influence the geometry of the aniline molecule. For instance, in ortho-substituted trifluoromethylanilines, the CF₃ group can force the amino group out of the plane of the aromatic ring to a greater extent than in unsubstituted aniline. This can affect the degree of conjugation between the nitrogen lone pair and the aromatic π-system, further influencing the molecule's basicity and reactivity.
Directing Effects in Chemical Reactions
The steric hindrance imposed by the trifluoromethyl group can also direct the outcome of chemical reactions. For example, in electrophilic aromatic substitution reactions, the bulky CF₃ group can hinder attack at the ortho position, favoring substitution at the meta and para positions. This steric guidance, in conjunction with the electronic deactivating nature of the group, provides a powerful tool for controlling regioselectivity in synthesis.
Spectroscopic and Analytical Characterization
A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and purity assessment of trifluoromethylated anilines.
Spectroscopic Signatures
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: The strong C-F stretching vibrations of the trifluoromethyl group typically appear in the region of 1100-1350 cm⁻¹ in the IR and Raman spectra, providing a characteristic signature for its presence.[8][9] The N-H stretching vibrations of the amino group are also readily identifiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide information about the substitution pattern on the aromatic ring. ¹⁹F NMR is particularly informative, with the trifluoromethyl group exhibiting a characteristic chemical shift. ¹³C NMR can reveal the electronic environment of the carbon atoms in the molecule.
Analytical Techniques for Purity Determination
-
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for assessing the purity of trifluoromethylated anilines and for monitoring the progress of reactions.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives, GC-MS provides both separation and identification based on the mass-to-charge ratio of the molecule and its fragments.[10]
Synthetic Pathways to Trifluoromethylated Anilines
The introduction of a trifluoromethyl group onto an aniline scaffold can be achieved through various synthetic methodologies. The choice of method often depends on the desired substitution pattern and the presence of other functional groups.
Overview of Synthetic Strategies
-
Direct Trifluoromethylation: This approach involves the direct introduction of a CF₃ group onto the aniline ring. Reagents such as Togni's reagent or Umemoto's reagent are often employed, and the reactions can be promoted by transition metal catalysts or photoredox catalysis.[11][12]
-
From Trifluoromethylated Precursors: An alternative strategy is to start with a commercially available trifluoromethyl-substituted benzene derivative and subsequently introduce the amino group. This can be achieved through nitration followed by reduction.
-
Copper-Catalyzed Amination: For the synthesis of sterically hindered anilines, such as 2,4,6-tris(trifluoromethyl)aniline, a copper-catalyzed amination of a poly(trifluoromethyl)iodobenzene can be an effective route.[13]
Experimental Protocol: Iron-Catalyzed Ortho-Trifluoromethylation of Anilines
The following is a representative protocol for the ortho-trifluoromethylation of anilines, highlighting a modern and efficient method.[14]
Materials:
-
Substituted aniline
-
Langlois' reagent (sodium triflinate)
-
Picolinamide
-
Iron(II) sulfate heptahydrate (FeSO₄·7H₂O)
-
Acetone (solvent and radical initiator)
-
Ultraviolet lamp (e.g., 365 nm)
Procedure:
-
To a reaction vessel, add the substituted aniline (1.0 mmol), picolinamide (1.2 mmol), Langlois' reagent (2.0 mmol), and FeSO₄·7H₂O (0.1 mmol).
-
Add acetone (5 mL) as the solvent.
-
Seal the vessel and irradiate with a UV lamp at room temperature for the specified reaction time (typically 12-24 hours), with stirring.
-
Upon completion, monitor the reaction by thin-layer chromatography (TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ortho-trifluoromethylated aniline.
Figure 2: A generalized workflow for the synthesis and characterization of trifluoromethylated anilines.
The Pivotal Role in Drug Discovery and Development
The unique electronic and steric properties of the trifluoromethyl group make it a highly desirable substituent in the design of new drug candidates. Its incorporation into an aniline moiety can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic profiles.[15][16]
Enhancing Metabolic Stability and Lipophilicity
The strong C-F bonds in the trifluoromethyl group are resistant to metabolic cleavage, which can enhance the metabolic stability of a drug and prolong its half-life in the body.[3] Furthermore, the CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and reach its target site.[3][17]
Modulating Receptor Binding Affinity
The electron-withdrawing nature of the trifluoromethyl group can alter the electronic properties of the aniline ring, which can in turn influence how a drug molecule interacts with its biological target. This can lead to increased binding affinity and potency.
Examples of FDA-Approved Drugs
Numerous FDA-approved drugs contain the trifluoromethylaniline moiety, a testament to its importance in modern medicine.[18][19] For example, Flunixin, a non-steroidal anti-inflammatory drug (NSAID) used in veterinary medicine, features a trifluoromethylaniline core.[2] The anti-inflammatory drug Floctafenine also contains this important structural motif.[14]
Conclusion
The trifluoromethyl group exerts a powerful and multifaceted influence on the properties of anilines. Its strong electron-withdrawing nature significantly reduces the basicity of the amino group and alters the electronic character of the aromatic ring. Concurrently, its steric bulk can direct reaction regioselectivity and influence molecular conformation. A thorough understanding of these electronic and steric effects is paramount for researchers and scientists in the field of drug discovery and development, enabling the rational design of novel therapeutics with enhanced efficacy, selectivity, and pharmacokinetic profiles. The continued development of innovative synthetic methodologies for the introduction of the trifluoromethyl group will undoubtedly further expand the utility of trifluoromethylated anilines in creating the next generation of advanced materials and life-saving medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. global.oup.com [global.oup.com]
- 6. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journaleras.com [journaleras.com]
- 8. researchgate.net [researchgate.net]
- 9. Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C–H functionalization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nbinno.com [nbinno.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
A Guide to 3,5-Bis(trifluoromethyl)-4-chloroaniline: A Strategic Intermediate in Modern Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 3,5-Bis(trifluoromethyl)-4-chloroaniline, a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex molecular architectures. We will explore its unique physicochemical properties, conferred by the strategic placement of two powerful electron-withdrawing trifluoromethyl groups and a reactive chlorine atom. The narrative will delve into robust synthetic and purification protocols, elucidate its diverse reactivity profile, and present case studies of its application in medicinal chemistry, particularly in the development of kinase inhibitors. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.
Introduction: The Strategic Value of Fluorinated Intermediates
The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design, a strategy employed to favorably modulate a compound's pharmacological profile.[1] The trifluoromethyl (-CF3) group, in particular, is a highly sought-after moiety for its profound impact on lipophilicity, metabolic stability, and receptor binding affinity.[2]
The Influence of Trifluoromethyl Groups in Medicinal Chemistry
The trifluoromethyl group is a powerful tool for molecular engineering. Its strong electron-withdrawing nature can significantly alter the pKa of nearby functional groups, influencing drug-target interactions.[3] Furthermore, the lipophilicity of the -CF3 group can enhance a drug candidate's ability to cross biological membranes, thereby improving its bioavailability and pharmacokinetic profile.[3] By replacing a methyl group with a trifluoromethyl group, chemists can also block sites of metabolic oxidation, extending the half-life of a drug in the body.
This compound: A Privileged Scaffold
This compound is a quintessential example of a "privileged scaffold." Its structure is rich in features that medicinal chemists can exploit:
-
Dual -CF3 Groups: The presence of two trifluoromethyl groups amplifies the beneficial electronic and steric effects, creating a unique chemical environment that enhances metabolic stability and modulates the basicity of the aniline nitrogen.[3]
-
Aniline Moiety: The primary amine serves as a versatile synthetic handle for a wide array of chemical transformations, including acylation, sulfonylation, and participation in condensation reactions.[4][5]
-
Reactive Chlorine Atom: The para-chloro substituent provides an additional, orthogonal site for modification, primarily through transition-metal-catalyzed cross-coupling reactions.
-
Defined Regiochemistry: The fixed positions of the functional groups allow for precise, predictable synthetic elaborations, minimizing the formation of isomeric byproducts.
This combination of features makes the molecule an invaluable intermediate for constructing complex active pharmaceutical ingredients (APIs), especially in the fields of oncology, inflammation, and central nervous system (CNS) disorders.[3]
Physicochemical and Spectroscopic Data
A thorough understanding of a chemical intermediate's physical properties is fundamental to its effective use in synthesis and process development.
| Property | Value | Reference(s) |
| CAS Number | 118357-41-4 (representative) | [6] |
| Molecular Formula | C₈H₄ClF₆N | [7] |
| Molecular Weight | 263.57 g/mol | [8] |
| Appearance | Colorless to pale yellow crystalline solid | [7] |
| Melting Point | 61-65 °C | [7] |
| Boiling Point | 220-223 °C | [7] |
| Solubility | Soluble in organic solvents like DMSO and dichloromethane; insoluble in water. | [7] |
Note: The CAS number for this specific isomer can vary in databases. Always verify with the supplier.
Spectroscopic Signatures:
-
¹H NMR: Signals corresponding to the two aromatic protons and the amine protons (a broad singlet) would be expected. The chemical shifts of the aromatic protons are influenced by the surrounding electron-withdrawing groups.
-
¹⁹F NMR: A sharp singlet would confirm the presence of the two chemically equivalent -CF3 groups.
-
¹³C NMR: Resonances for the eight carbon atoms, including the characteristic signals for the carbons attached to the fluorine atoms (showing C-F coupling).
-
Mass Spectrometry: The molecular ion peak (M⁺) and a characteristic isotopic pattern (M+2) due to the presence of chlorine would be observed.
Synthesis and Manufacturing Considerations
The reliable synthesis of this compound is critical for its application. The most logical and field-proven pathway involves a two-step sequence starting from the commercially available 3,5-bis(trifluoromethyl)aniline.
Primary Synthetic Pathway
The overall synthetic strategy focuses on the late-stage, regioselective introduction of the chlorine atom onto the electron-rich aniline ring.
Caption: Synthetic workflow for this compound.
Protocol 3.1.1: Synthesis of 3,5-Bis(trifluoromethyl)aniline (Precursor)
This procedure is a standard catalytic hydrogenation for the reduction of an aromatic nitro group.
-
Reactor Setup: Charge a suitable autoclave with 3,5-Bis(trifluoromethyl)nitrobenzene (1.0 mol), ethyl acetate (500 mL), and 5% Palladium on Carbon (Pd/C) catalyst (0.5 mol%).[9][10]
-
Inerting: Seal the reactor and purge several times with nitrogen gas to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 2 MPa and heat the mixture to 60°C with vigorous stirring.[10]
-
Reaction Monitoring: Maintain the temperature and pressure for 16-24 hours. The reaction progress can be monitored by TLC or GC-MS by taking aliquots. The reaction is complete upon the disappearance of the starting material.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure. The resulting crude aniline can be purified by vacuum distillation to yield 3,5-bis(trifluoromethyl)aniline as a clear liquid.[9][10] A typical yield is around 85-90%.[9]
Protocol 3.1.2: Regioselective Chlorination
The powerful activating and para-directing effect of the amine group, combined with the meta-directing nature of the -CF3 groups, ensures high regioselectivity for chlorination at the C4 position.
-
Dissolution: Dissolve 3,5-Bis(trifluoromethyl)aniline (1.0 eq.) in a chlorinated solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Quenching: Upon completion, wash the reaction mixture sequentially with a saturated aqueous solution of sodium bisulfite (to quench excess NCS), water, and brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid must be purified.
Purification and Quality Control
Achieving high purity (>99%) is paramount for intermediates intended for pharmaceutical synthesis.
-
Column Chromatography: The crude product can be purified via silica gel column chromatography, typically using a gradient elution system of ethyl acetate in hexanes.[11]
-
Recrystallization: For final polishing, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) is highly effective at removing trace impurities.[11]
Quality Control is typically performed using HPLC for purity assessment, ¹H/¹⁹F NMR for structural confirmation, and GC-MS to confirm the absence of volatile impurities and residual solvents.
Reactivity Profile and Synthetic Utility
The true value of this compound lies in its predictable and versatile reactivity, providing multiple avenues for molecular elaboration.
Caption: Key synthetic transformations of the core intermediate.
-
Reactions at the Amine: The nucleophilic amine is the primary site of reactivity. It readily undergoes acylation with acid chlorides or anhydrides to form stable amides, a common linkage in drug molecules. It can also be converted to a diazonium salt, which serves as a gateway to a vast array of functionalities via Sandmeyer-type reactions, including hydroxyl, cyano, and other halide groups.[12]
-
Reactions at the Chlorine: The C-Cl bond is a robust handle for modern cross-coupling chemistry. It is an excellent substrate for Suzuki-Miyaura coupling to introduce new aryl or heteroaryl groups, and for Buchwald-Hartwig amination to form diaryl amines.
Application in Drug Discovery and Development
The unique structural and electronic properties of this intermediate make it a frequent component in the scaffolds of modern targeted therapies.
Case Study: Scaffolding for Kinase Inhibitors
Many small-molecule kinase inhibitors function by competing with ATP for binding in the enzyme's active site. A critical interaction for many of these inhibitors is the formation of hydrogen bonds with the "hinge region" of the kinase. Substituted anilines are ideal pharmacophores for this purpose.[13] The aniline nitrogen of a molecule derived from our title intermediate can act as a hydrogen bond donor/acceptor, while the bis(trifluoromethyl)phenyl moiety can occupy adjacent hydrophobic pockets, increasing binding affinity and selectivity.[13][14]
| Drug/Candidate Class | Target Kinase Family | Rationale for Intermediate Use |
| Gastrointestinal Stromal Tumors (GISTs) | c-KIT Kinase | The aniline core serves as a hinge-binding motif, while the substituted phenyl ring provides potency and selectivity.[15] |
| Various Cancers | c-Met, EGFR | The scaffold is used to build potent and selective inhibitors targeting oncogenic receptor tyrosine kinases.[14] |
| Autoimmune Diseases | JAK family | The core structure is prevalent in scaffolds designed to modulate cytokine signaling pathways.[16] |
Synthesis of Bioactive Heterocycles
The intermediate is also used to construct complex heterocyclic systems. For example, it can be a key starting material for synthesizing pyrazole derivatives that have shown potent activity against drug-resistant bacteria, including MRSA.[17]
Safety, Handling, and Storage
As with most halogenated anilines, this compound requires careful handling due to its potential toxicity.
-
Toxicological Hazards: The compound is classified as toxic if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation.[18][19][20] Prolonged or repeated exposure may cause damage to organs.[21]
-
Personal Protective Equipment (PPE): Always handle this chemical inside a certified fume hood. Mandatory PPE includes:
-
Chemical-resistant gloves (e.g., nitrile).
-
Chemical safety goggles and a face shield.
-
A properly fitted lab coat.
-
In cases of handling powder outside of an enclosure, a respirator may be required.[19]
-
-
Handling: Avoid creating dust. Use only in well-ventilated areas. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[22]
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the arsenal of the modern medicinal chemist. Its trifluoromethyl groups provide enhanced metabolic stability and lipophilicity, while the aniline and chloro functionalities offer orthogonal handles for diverse and predictable synthetic elaboration. From kinase inhibitors in oncology to novel antibacterial agents, this intermediate provides a robust and reliable foundation for the construction of next-generation therapeutics. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any research or development team looking to leverage its powerful properties.
References
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.iucr.org [journals.iucr.org]
- 6. 4-chloro-3,5-bis(trifluoromethyl)aniline [amp.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. chemscene.com [chemscene.com]
- 9. 3,5-Bis(trifluoromethyl)aniline CAS#: 328-74-5 [m.chemicalbook.com]
- 10. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. digibug.ugr.es [digibug.ugr.es]
- 17. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. cpachem.com [cpachem.com]
- 21. aarti-industries.com [aarti-industries.com]
- 22. 4-Chloroaniline | 106-47-8 [chemicalbook.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3,5-Bis(trifluoromethyl)-4-chloroaniline in Pharmaceutical Synthesis
Introduction: A Privileged Building Block in Modern Medicinal Chemistry
3,5-Bis(trifluoromethyl)-4-chloroaniline is a highly functionalized aromatic amine that serves as a critical intermediate in the synthesis of complex pharmaceutical agents. Its structure is distinguished by three key features: a nucleophilic aniline amine group for synthetic elaboration, a chlorine atom, and two powerful electron-withdrawing trifluoromethyl (CF₃) groups.
The incorporation of trifluoromethyl groups is a well-established strategy in drug design to enhance a molecule's metabolic stability, membrane permeability, and binding affinity.[1] These groups increase lipophilicity and can block sites of oxidative metabolism, thereby improving the pharmacokinetic profile of a drug candidate. The unique electronic arrangement of this compound makes it a particularly valuable synthon in the development of targeted therapies, especially in oncology.[1]
This guide provides an in-depth look at the primary application of this intermediate: the synthesis of diaryl urea-based kinase inhibitors, exemplified by a detailed protocol for its incorporation into a core drug scaffold.
Core Application: Synthesis of Diaryl Urea Kinase Inhibitors
The diaryl urea motif is a privileged structure in modern oncology, forming the backbone of numerous successful kinase inhibitors, including the multi-kinase inhibitors Sorafenib and Regorafenib.[2][3] These drugs function by targeting key signaling pathways involved in tumor growth and angiogenesis.[4] The urea linkage acts as a rigid hydrogen-bond donor-acceptor unit, crucial for binding to the hinge region of the kinase enzyme.[2]
This compound is an ideal building block for one of the aryl rings in this scaffold. The rationale for its use includes:
-
Metabolic Resistance: The two CF₃ groups and the chlorine atom shield the aromatic ring from metabolic degradation (e.g., hydroxylation), leading to a longer half-life in vivo.
-
Enhanced Potency: The strong electron-withdrawing nature of the CF₃ groups can modulate the pKa of the urea protons, potentially enhancing the hydrogen bonding interactions with the target kinase.[1]
-
Lipophilicity and Cell Penetration: The trifluoromethyl groups significantly increase the lipophilicity of the final compound, which can improve its ability to cross cell membranes and reach its intracellular target.[1]
The general synthetic approach involves the reaction of the aniline with an isocyanate or an isocyanate precursor to form the characteristic unsymmetrical diaryl urea bond.
General Synthetic Scheme
The core reaction involves the formation of a urea bond between this compound and a second aryl amine, typically via an isocyanate intermediate.
Caption: General reaction for diaryl urea synthesis.
Detailed Protocol: Synthesis of a Diaryl Urea Moiety
This protocol details the synthesis of a model diaryl urea compound by reacting this compound with a partner aryl isocyanate. The methodology is adapted from established procedures for the synthesis of Regorafenib and other kinase inhibitors.[4]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Supplier |
| This compound | 2353-43-7 | 263.57 | Major Chemical Supplier |
| 4-(4-Amino-3-fluorophenoxy)pyridine-2-carboxylic acid methyl amide | 835621-06-2 | 261.26 | Custom Synthesis |
| Phenyl Chloroformate | 1885-14-9 | 156.57 | Major Chemical Supplier |
| Triphosgene | 32315-10-9 | 296.75 | Major Chemical Supplier |
| Toluene, Anhydrous | 108-88-3 | 92.14 | Major Chemical Supplier |
| Acetone | 67-64-1 | 58.08 | Major Chemical Supplier |
| Pyridine, Anhydrous | 110-86-1 | 79.10 | Major Chemical Supplier |
Note: This protocol can be adapted. A pre-formed isocyanate can be used directly, or one can be generated in situ from the corresponding amine using reagents like triphosgene or phenyl chloroformate.
Experimental Workflow: Two-Step, One-Pot Procedure
This protocol follows a robust and scalable method where the isocyanate of a partner amine is first generated in situ and then reacted with this compound.
Caption: Experimental workflow for diaryl urea synthesis.
Step-by-Step Methodology
Rationale: This procedure, based on a patent for Regorafenib synthesis[4], uses an in situ generated isocyanate, which avoids the isolation and handling of highly reactive and toxic isocyanate intermediates. Toluene is chosen as the solvent for its ability to dissolve the reactants and for its suitable boiling point, although the reaction proceeds at room temperature.
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the partner amine (e.g., 4-(4-amino-3-fluorophenoxy)pyridine-2-carboxylic acid methyl amide, 1.0 eq) in anhydrous toluene (5-8 volumes relative to the amine).
-
Causality: Anhydrous conditions are critical to prevent the isocyanate intermediate from reacting with water to form an unstable carbamic acid, which would decompose back to the amine.
-
-
Isocyanate Formation: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of a phosgene equivalent, such as triphosgene (0.4 eq), in toluene.
-
Causality: Triphosgene is a safer, solid alternative to gaseous phosgene. The addition is performed at low temperature to control the exothermic reaction and prevent side reactions.
-
-
Intermediate Maturation: Allow the reaction mixture to slowly warm to room temperature (25-30 °C) and stir for 1-2 hours. The formation of the isocyanate can be monitored by IR spectroscopy (appearance of a strong N=C=O stretch around 2250-2270 cm⁻¹) or by quenching an aliquot with methanol and analyzing for methyl carbamate formation by LC-MS.
-
Urea Formation: In a separate flask, dissolve this compound (1.0 eq) in anhydrous toluene (3 volumes). Add this solution dropwise to the isocyanate mixture over 15-20 minutes.
-
Causality: The nucleophilic amine of the aniline attacks the electrophilic carbon of the isocyanate. A controlled addition prevents localized heating and ensures a homogeneous reaction.
-
-
Reaction Completion: Stir the resulting mixture at 25-30 °C for 3-4 hours. Monitor the consumption of the anilines by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Causality: The reaction is typically clean and proceeds to completion. As the product forms, it is often less soluble than the reactants and may begin to precipitate, driving the reaction forward.
-
-
Product Isolation: Upon completion, the solid product is collected by vacuum filtration.
-
Washing and Purification: Wash the filter cake sequentially with toluene and then a small amount of acetone to remove any unreacted starting materials and byproducts.[4]
-
Causality: Toluene washes away non-polar impurities, while a minimal acetone wash can remove more polar contaminants without significantly dissolving the desired product. The purity is typically high enough for subsequent steps without column chromatography.
-
-
Drying: Dry the purified solid product in a vacuum oven at 50-55 °C for 10-12 hours to yield the final diaryl urea.[4]
Safety and Handling
This compound is an irritant. It can cause irritation to the eyes, skin, and respiratory system.[5] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.[5] Avoid inhalation of dust and vapors. Reagents like triphosgene are highly toxic and must be handled with extreme caution according to established safety protocols.
Conclusion
This compound is a highly valuable and strategic building block for the synthesis of complex pharmaceutical molecules. Its unique substitution pattern provides a powerful tool for medicinal chemists to enhance the drug-like properties of lead compounds, particularly in the field of oncology. The protocol detailed herein for the synthesis of a diaryl urea scaffold represents a robust and scalable method for its incorporation, highlighting its central role in the development of modern kinase inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]
- 5. chembk.com [chembk.com]
The Synthesis of COX-2 Inhibitors: A Detailed Guide to the Preparation of Celecoxib
This technical guide provides an in-depth exploration of the synthetic pathways leading to the selective COX-2 inhibitor, Celecoxib. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the foundational chemistry, experimental protocols, and critical process considerations that underpin the manufacturing of this significant anti-inflammatory agent. Beyond a mere recitation of procedural steps, this guide delves into the rationale behind the synthetic strategies, offering insights into reaction mechanisms, impurity control, and scalability.
Introduction: The Dawn of Selective COX-2 Inhibition
The development of selective cyclooxygenase-2 (COX-2) inhibitors marked a paradigm shift in the management of pain and inflammation. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 enzymes, selective inhibitors like Celecoxib were designed to target the inducible COX-2 enzyme, which is upregulated at sites of inflammation, while sparing the constitutive COX-1 enzyme responsible for gastrointestinal cytoprotection and platelet aggregation.[1] This selectivity promised a therapeutic advantage by reducing the gastrointestinal side effects commonly associated with NSAID therapy.[2]
Celecoxib, a diaryl-substituted pyrazole, emerged as a flagship molecule in this class.[3] Its chemical architecture, featuring a central pyrazole ring flanked by a p-tolyl group and a p-sulfonamidophenyl group, is the cornerstone of its potent and selective COX-2 inhibitory activity. The synthesis of this intricate molecule, therefore, is a subject of significant interest in the field of medicinal and process chemistry.
The Cornerstone of Celecoxib Synthesis: A Two-Step Approach
The most prevalent and industrially relevant synthesis of Celecoxib is a convergent two-step process. This strategy involves the initial formation of a key β-diketone intermediate, followed by a regioselective cyclocondensation to construct the core pyrazole ring system.
Step 1: The Claisen Condensation to Forge the β-Diketone Intermediate
The synthesis commences with a Claisen condensation between 4'-methylacetophenone and an ethyl trifluoroacetate.[2] This reaction constructs the 1,3-dicarbonyl moiety that is essential for the subsequent pyrazole formation.
Causality Behind the Experimental Choices:
-
Choice of Base: A strong base, such as sodium hydride or sodium methoxide, is employed to deprotonate the α-carbon of 4'-methylacetophenone, generating the enolate nucleophile required for the condensation.[4] The choice of base can influence the reaction kinetics and yield.
-
Solvent System: An aprotic organic solvent like toluene is often used to facilitate the reaction and control the temperature.[5]
-
Reaction Temperature: The reaction is typically carried out at an elevated temperature (e.g., 60-65°C) to drive the condensation to completion.[4]
Visualizing the Workflow: From Starting Materials to the β-Diketone
Caption: Step 1: Claisen condensation to form the β-diketone intermediate.
Detailed Protocol for the Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add toluene (400 mL) and sodium hydride (25 g).[4]
-
With continuous stirring, raise the temperature of the mixture to 60-65°C.[4]
-
Concurrently, add 4'-methylacetophenone (40 g) and ethyl trifluoroacetate (50 g) dropwise to the reaction mixture.[4]
-
After the addition is complete, maintain the reaction temperature at 60-65°C for an additional hour to ensure the reaction goes to completion.[4]
-
Cool the reaction mixture to 30°C and cautiously add 15% hydrochloric acid (120 mL) dropwise to neutralize the reaction.[4]
-
Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the organic layer.[4]
-
Evaporate the solvent from the organic layer under reduced pressure to obtain the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione.[4]
Step 2: Regioselective Cyclocondensation to Form the Pyrazole Ring
The second and final step in the synthesis of Celecoxib is the cyclocondensation of the β-diketone intermediate with 4-hydrazinylbenzenesulfonamide hydrochloride.[2] This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl compound and a hydrazine derivative.
Causality Behind the Experimental Choices:
-
Regioselectivity: The key challenge in this step is to control the regioselectivity of the cyclization. The use of 4-hydrazinylbenzenesulfonamide as its hydrochloride salt is crucial. The acidic conditions favor the formation of the desired 1,5-diarylpyrazole isomer (Celecoxib) over the undesired 1,3-diarylpyrazole regioisomer.[6] This is a critical aspect of process control to ensure the purity of the final active pharmaceutical ingredient (API).
-
Solvent: Methanol or ethanol are commonly used as solvents for this reaction.[4]
-
Reaction Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.[4]
Visualizing the Workflow: From Intermediate to Celecoxib
Caption: Step 2: Cyclocondensation and purification to yield Celecoxib.
Detailed Protocol for the Synthesis of Celecoxib:
-
In a reaction vessel, combine 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione (40 g), 4-hydrazinylbenzenesulfonamide hydrochloride (42.2 g), and methanol (860 mL).[4]
-
Heat the mixture to 65°C and stir for 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to 25-30°C and remove the solvent completely under vacuum.[4]
-
To the residue, add ethyl acetate (332 mL) and water (80 mL) and stir for 10 minutes.[4]
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 52 mL).[4]
-
Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic layer under reduced pressure to obtain crude Celecoxib.
Purification and Impurity Control: A Critical Step for Pharmaceutical Quality
The crude Celecoxib obtained from the synthesis contains impurities, most notably the regioisomer.[5] The removal of this impurity to meet the stringent requirements of pharmaceutical-grade API is of paramount importance.
Recrystallization: The Workhorse of Purification
Recrystallization is the most common method for purifying crude Celecoxib.[1] A mixture of solvents is often employed to achieve optimal purification.
Detailed Protocol for the Purification of Celecoxib:
-
Dissolve the crude Celecoxib in a suitable solvent system, such as a mixture of acetone and toluene.[4]
-
Heat the solution to dissolve the solid completely.
-
Slowly cool the solution to induce crystallization of the desired Celecoxib isomer. The regioisomer is typically more soluble in the mother liquor and is thus removed.[3]
-
Collect the purified Celecoxib crystals by filtration, wash with a cold solvent, and dry under vacuum.
The efficiency of the recrystallization process is critical for the final purity of the Celecoxib. Controlling the cooling rate and the solvent ratio are key parameters to optimize.[7]
Quantitative Data and Yield Comparison
The yield of Celecoxib synthesis can vary depending on the specific reaction conditions and purification methods employed. The following table provides a summary of reported yields from different methodologies.
| Step | Method/Solvent System | Reported Yield | Reference |
| Claisen Condensation | Sodium hydride in toluene | ~91% | [8] |
| Cyclocondensation | Methanol, reflux | ~90% (purified) | [6] |
| Overall Yield | Two-step batch process | ~82% | |
| Continuous Flow | Stepwise flow synthesis | 90-96% | [6] |
| Green Synthesis | Ionic liquid-assisted | 86% | [9] |
Alternative Synthetic Strategies: Expanding the Chemist's Toolkit
While the two-step condensation reaction is the most established route to Celecoxib, modern synthetic methodologies offer alternative approaches.
Suzuki Cross-Coupling: A Modern Approach to Diarylpyrazoles
The Suzuki cross-coupling reaction provides a powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of diarylpyrazole-based COX-2 inhibitors.[10] This approach typically involves the coupling of a pyrazole-boronic acid or ester with an aryl halide.
Representative Protocol for Suzuki Cross-Coupling in Diarylpyrazole Synthesis:
-
To a reaction vessel, add the pyrazole-boronic acid derivative, the aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup.
-
Purify the crude product by column chromatography or recrystallization.
Scale-Up and Industrial Manufacturing Considerations
Translating a laboratory-scale synthesis to an industrial manufacturing process presents a unique set of challenges and considerations.
-
Process Optimization: Industrial processes are continuously optimized to maximize yield, minimize reaction times, and reduce the use of expensive or hazardous reagents.[11]
-
Solvent Selection and Recovery: The choice of solvents has a significant impact on the cost, safety, and environmental footprint of the manufacturing process.[11] Solvent recovery and recycling are crucial aspects of green chemistry in pharmaceutical manufacturing.[12]
-
Impurity Profiling and Control: A thorough understanding of the impurity profile of the API is required for regulatory approval.[3] Robust analytical methods are essential to monitor and control the levels of impurities, including the regioisomer.
-
Green Chemistry Principles: Modern pharmaceutical manufacturing strives to incorporate the principles of green chemistry to reduce waste and improve sustainability.[13] This includes the use of safer solvents, catalytic reactions, and energy-efficient processes.
Conclusion
The synthesis of Celecoxib is a testament to the power of organic chemistry in addressing significant medical needs. The classic two-step synthesis, refined and optimized over the years, remains a robust and efficient method for the production of this important COX-2 inhibitor. As the field of drug development continues to evolve, the application of modern synthetic techniques and a commitment to green chemistry principles will undoubtedly lead to even more elegant and sustainable approaches to the synthesis of Celecoxib and other life-saving medicines. This guide provides a solid foundation for researchers and professionals to understand and apply the key chemical principles and practical considerations involved in the synthesis of this important therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]
- 3. zenodo.org [zenodo.org]
- 4. benchchem.com [benchchem.com]
- 5. WO2010095024A2 - An improved process for the preparation of celecoxib - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CN104326983A - Refining method of celecoxib - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Ionic Liquid-assisted Synthesis of Celexocib Using Tris-(2-hydroxyethyl) Ammonium Acetate as an Efficient and Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. arborpharmchem.com [arborpharmchem.com]
- 12. researchgate.net [researchgate.net]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Application Note: Monitoring the Synthesis of N-Aryl-4-chloro-3,5-bis(trifluoromethyl)anilines using Gas Chromatography-Mass Spectrometry
Abstract
This technical guide provides a comprehensive methodology for the analysis of reactions involving 4-chloro-3,5-bis(trifluoromethyl)aniline, a critical building block in the synthesis of pharmaceuticals and agrochemicals. We present a detailed protocol for a palladium-catalyzed Buchwald-Hartwig amination reaction, a modern and versatile method for the formation of C-N bonds.[1][2][3][4][5] The core of this application note is a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for monitoring the reaction progress, identifying the starting material, and characterizing the N-arylated product. This guide is intended for researchers, scientists, and drug development professionals who require a reliable and detailed analytical workflow for these challenging chemical transformations.
Introduction: The Significance of 4-Chloro-3,5-bis(trifluoromethyl)aniline
4-Chloro-3,5-bis(trifluoromethyl)aniline is a highly functionalized aromatic amine of significant interest in medicinal and materials chemistry. The two electron-withdrawing trifluoromethyl (-CF3) groups substantially influence the electronic properties of the aniline ring, making it a valuable synthon for creating complex molecules with enhanced metabolic stability and lipophilicity.[6] Its primary utility lies in its role as a precursor in nucleophilic aromatic substitution and cross-coupling reactions to form new carbon-nitrogen bonds, which are fundamental linkages in a vast array of bioactive compounds.
Given the importance of this intermediate, a robust and reliable analytical method is paramount to monitor reaction kinetics, assess product purity, and optimize synthesis protocols. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for this purpose, offering high-resolution separation and definitive identification of volatile and semi-volatile reaction components.[7][8]
Reaction Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has largely superseded classical methods like the Ullmann condensation for the synthesis of aryl amines due to its milder conditions and broader substrate scope.[1][2][3][4][5]
Principle of the Reaction
The reaction proceeds through a catalytic cycle involving a palladium(0) species, a phosphine ligand, and a base. The key steps are the oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the active catalyst.[3] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often employed to facilitate the reaction.[3]
Experimental Protocol
This protocol describes a representative Buchwald-Hartwig amination of 4-chloro-3,5-bis(trifluoromethyl)aniline with N-ethyl-2-fluoroaniline.
Materials:
-
4-Chloro-3,5-bis(trifluoromethyl)aniline (CAS: 948014-37-7)
-
N-ethyl-2-fluoroaniline
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Argon (or Nitrogen) for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere of argon, add 4-chloro-3,5-bis(trifluoromethyl)aniline (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).
-
Add sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add N-ethyl-2-fluoroaniline (1.2 mmol) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by taking aliquots for GC-MS analysis (see Section 3 for sample preparation).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
GC-MS Analysis Protocol
Sample Preparation for Reaction Monitoring
Proper sample preparation is crucial for obtaining reliable GC-MS data and protecting the instrument from contaminants.
Procedure:
-
Under the inert atmosphere of the reaction setup, carefully withdraw approximately 50 µL of the reaction mixture using a syringe.
-
Quench the aliquot in a vial containing 1 mL of ethyl acetate and 1 mL of water.
-
Vortex the vial for 30 seconds and allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial.
-
Dry the organic layer with a small amount of anhydrous sodium sulfate.
-
Filter the dried solution through a syringe filter (0.22 µm) into a 1.5 mL GC autosampler vial.
-
If necessary, dilute the sample further with ethyl acetate to an approximate concentration of 10 µg/mL to avoid detector saturation.[9]
Instrumentation and Parameters
The following parameters are recommended for the analysis on a standard GC-MS system, such as an Agilent GC coupled to a Mass Selective Detector (MSD).
| Parameter | Condition |
| GC System | Agilent 7890 Series or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 80 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| MS System | Agilent 5977 Series MSD or equivalent |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | 50 - 500 amu |
| Data Acquisition | Full Scan |
Data Analysis and Interpretation
Identification of Key Compounds
Identification of the starting material and product is achieved by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns.
Expected Retention Times (Approximate):
-
4-Chloro-3,5-bis(trifluoromethyl)aniline: ~10-12 minutes
-
N-(2-fluoro-5-(trifluoromethyl)phenyl)-N-ethyl-4-chloro-3,5-bis(trifluoromethyl)aniline (Product): >15 minutes (higher molecular weight and boiling point)
Mass Spectral Fragmentation
The mass spectrum of the starting material, 4-chloro-3,5-bis(trifluoromethyl)aniline (MW: 263.57), is expected to show a prominent molecular ion peak. The fragmentation pattern will be influenced by the loss of chlorine, trifluoromethyl groups, and other characteristic fragments. Based on the fragmentation of the closely related 3,5-bis(trifluoromethyl)aniline (MW: 229.12)[10], key fragments for 4-chloro-3,5-bis(trifluoromethyl)aniline would include:
| m/z | Proposed Fragment | Notes |
| 263/265 | [M]⁺ | Molecular ion peak with characteristic chlorine isotope pattern. |
| 228 | [M-Cl]⁺ | Loss of a chlorine radical. |
| 194 | [M-CF₃]⁺ | Loss of a trifluoromethyl radical. |
| 159 | [M-Cl-CF₃]⁺ | Subsequent loss of a trifluoromethyl radical from the [M-Cl]⁺ fragment. |
The N-arylated product will have a significantly higher molecular weight, and its mass spectrum will show fragments corresponding to both the aniline and the newly introduced aryl group.
Visualizations
Reaction Scheme
Caption: Buchwald-Hartwig amination of 4-chloro-3,5-bis(trifluoromethyl)aniline.
GC-MS Workflow
Caption: Workflow for GC-MS analysis of the reaction mixture.
Conclusion
This application note provides a comprehensive and practical guide for the synthesis and analysis of reactions involving 4-chloro-3,5-bis(trifluoromethyl)aniline. The detailed Buchwald-Hartwig amination protocol and the robust GC-MS method offer a reliable framework for researchers in the pharmaceutical and agrochemical industries. By following these protocols, scientists can effectively monitor reaction progress, identify key components, and ensure the quality of their synthesized N-aryl aniline products.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. benchchem.com [benchchem.com]
- 9. uoguelph.ca [uoguelph.ca]
- 10. 3,5-Bis(trifluoromethyl)aniline(328-74-5) MS spectrum [chemicalbook.com]
Topic: Suzuki Coupling Reactions with 3,5-Bis(trifluoromethyl)-4-chloroaniline
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 3,5-bis(trifluoromethyl)-4-chloroaniline, a critical building block in modern medicinal chemistry. Due to the unique electronic and steric properties conferred by the two trifluoromethyl groups and the chlorine atom, this substrate presents specific challenges, primarily the activation of the robust carbon-chlorine bond. This guide explains the underlying mechanistic principles, offers strategic considerations for catalyst and reagent selection, and provides a robust, step-by-step protocol for successful coupling. It is intended for researchers, chemists, and drug development professionals seeking to synthesize novel biaryl structures from this valuable intermediate.
Introduction: The Significance of Trifluoromethylated Anilines
The strategic incorporation of trifluoromethyl (-CF3) groups is a cornerstone of modern drug design. These groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, thereby improving its overall pharmacokinetic and pharmacodynamic profile.[1][2] this compound is a particularly valuable scaffold, as it serves as a precursor for a wide range of complex molecules, including active pharmaceutical ingredients (APIs) for oncology, inflammatory diseases, and central nervous system (CNS) disorders.[1][3]
The Suzuki-Miyaura reaction is a powerful tool for constructing the carbon-carbon bonds necessary to build these complex molecules.[4] However, the coupling of aryl chlorides is inherently more challenging than that of their bromide or iodide counterparts due to the strength of the C-Cl bond.[5][6] This application note provides a comprehensive framework for overcoming these challenges and achieving high-yielding Suzuki couplings with this specific, electron-deficient substrate.
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling between an organohalide and an organoboron compound.[4][7] The reaction proceeds through a well-established catalytic cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl chloride, inserting itself into the carbon-chlorine bond. This is typically the rate-determining step for aryl chlorides and forms a Pd(II) intermediate.[8][10] The two electron-withdrawing trifluoromethyl groups on this compound help to activate the C-Cl bond, making this step more favorable than it would be for an electron-rich aryl chloride.[5]
-
Transmetalation: The organic moiety from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center. This step requires activation of the organoboron species by a base.[4][11] The base reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transfer of the aryl or alkyl group to the palladium.[4]
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7][8]
Key Strategic Considerations for a Challenging Substrate
Success with this compound hinges on carefully selecting the reaction components to favor the desired catalytic cycle over potential side reactions.
-
Catalyst & Ligand Selection : Standard palladium catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[10] Success requires more sophisticated systems.
-
Palladium Source : Pd(OAc)₂ and Pd₂(dba)₃ are common and effective pre-catalysts that are reduced in situ to the active Pd(0) species.
-
-
Base Selection : The base is crucial for activating the boronic acid in the transmetalation step.
-
Strength : Because of the relatively weak nucleophilicity of many boronic acids and the stability of the Pd(II) intermediate, a strong base is often necessary. K₃PO₄ (potassium phosphate) and Cs₂CO₃ (cesium carbonate) are frequently the most effective choices for difficult couplings.[10][15]
-
Side Reactions : Be aware that strong bases can promote protodeboronation, a side reaction where the boronic acid is replaced by a proton, effectively destroying the coupling partner.[10][13] This can be mitigated by using the base in anhydrous form or carefully controlling the amount of water in the reaction.
-
-
Solvent System : The solvent must solubilize all components and facilitate the reaction.
-
Standard Solvents : Aprotic polar solvents are preferred. Mixtures of 1,4-dioxane/water or THF/water are standard.[7][13] The water component is often essential for dissolving the inorganic base and facilitating the formation of the active boronate species.
-
Anhydrous Conditions : While some water is beneficial, excess water can accelerate protodeboronation. Using anhydrous solvents and adding a controlled amount of water (e.g., a 4:1 or 5:1 organic:water ratio) is a common strategy.
-
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acids.
Reagents and Materials
| Reagent/Material | Amount (for 1 mmol scale) | Moles (mmol) | Eq. | Notes |
| This compound | 265.6 mg | 1.0 | 1.0 | The limiting reagent. |
| Arylboronic Acid | 1.2 - 1.5 mmol | 1.2 - 1.5 | 1.2-1.5 | A slight excess helps drive the reaction and counteracts protodeboronation. |
| Pd(OAc)₂ (Palladium(II) Acetate) | 2.2 mg | 0.01 | 0.01 | Representative pre-catalyst (1 mol%). |
| SPhos (Ligand) | 8.2 mg | 0.02 | 0.02 | Ligand:Pd ratio of 2:1 is typical. |
| K₃PO₄ (Potassium Phosphate) | 424.6 mg | 2.0 | 2.0 | Must be finely powdered and anhydrous. |
| 1,4-Dioxane, Anhydrous | 4 mL | - | - | Degassed solvent. |
| Water, Degassed | 1 mL | - | - | Degassed deionized water. |
| Round-bottom flask or Schlenk tube | 10-25 mL | - | - | Must be oven-dried before use. |
| Magnetic stir bar, condenser, inert gas supply (N₂ or Ar) | - | - | - | Standard glassware and equipment. |
Step-by-Step Procedure
-
Reaction Setup : To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium phosphate (2.0 eq.).
-
Catalyst Addition : In a separate vial, weigh the Pd(OAc)₂ (0.01 eq.) and SPhos (0.02 eq.) and add them to the reaction flask. Note: If using an air-stable pre-catalyst like a G3 palladacycle, it can be added directly with the other solids.
-
Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[15]
-
Solvent Addition : Using a syringe, add the degassed anhydrous 1,4-dioxane (4 mL) followed by the degassed water (1 mL). The mixture may be heterogeneous.
-
Reaction Execution : Lower the flask into a pre-heated oil bath set to 100-110 °C. Stir the mixture vigorously. The color will likely darken to brown or black, which is normal.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 12-24 hours. Check for the consumption of the starting aniline.
-
Workup : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Drying and Concentration : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure biaryl product.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Ineffective catalyst/ligand system.2. Oxidative addition is too slow.[10] | 1. Switch to a more electron-rich, bulky ligand (e.g., RuPhos) or a palladacycle pre-catalyst.2. Increase temperature slightly (e.g., to 120 °C in a sealed vessel). |
| Reaction Stalls | 1. Catalyst decomposition.2. Incomplete dissolution of the base. | 1. Use a more robust pre-catalyst. Ensure a strictly inert atmosphere.2. Ensure the base is finely powdered and stir the reaction vigorously. |
| Significant Protodeboronation | 1. Excess water in the reaction.2. Base is too strong or reaction time is too long.[10] | 1. Use anhydrous solvents and base. Use a boronic ester instead of a boronic acid.2. Try a slightly weaker base (e.g., K₂CO₃) or reduce reaction time. |
| Formation of Side Products | 1. Homocoupling of the boronic acid.2. Dehalogenation of the starting material. | 1. Ensure a strictly oxygen-free environment. Use a slight excess (1.2 eq.) of boronic acid, not a large excess.2. This indicates catalyst issues; screen other ligands. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a challenging yet highly rewarding transformation. Success is predicated on understanding the substrate's unique electronic properties and overcoming the high activation barrier of the C-Cl bond. By employing advanced catalyst systems with bulky, electron-rich phosphine ligands, strong inorganic bases, and carefully controlled reaction conditions, researchers can efficiently synthesize a diverse array of valuable biaryl compounds. The protocol and strategies outlined in this document provide a solid and reliable foundation for professionals in drug discovery and chemical synthesis to leverage this critical building block in their research endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 13. nva.sikt.no [nva.sikt.no]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,5-Bis(trifluoromethyl)-4-chloroaniline
Welcome to the technical support center for the purification of crude 3,5-Bis(trifluoromethyl)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals who are working with this important chemical intermediate. As a key building block in the synthesis of pharmaceuticals and agrochemicals, obtaining high-purity this compound is critical for the success of subsequent reactions and the quality of the final product.[1]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the purification process. The information presented here is based on established scientific principles and practical laboratory experience.
Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during the purification of this compound in a question-and-answer format.
Q1: My crude product is a dark, oily residue. What is the best initial purification step?
A1: A dark, oily crude product often indicates the presence of polymeric impurities and residual starting materials or by-products from the synthesis. An initial purification by recrystallization is often the most effective first step to remove bulk impurities.[2] The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.[3]
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents. Common choices for halogenated anilines include ethanol, isopropanol, toluene, and hexane, or a mixed solvent system like ethanol/water.[4][5]
-
Decolorization: If the solution is highly colored, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. Be sure to perform a hot filtration to remove the charcoal before allowing the solution to cool.[6]
Q2: I'm attempting recrystallization, but the compound is "oiling out" instead of forming crystals. What's going wrong?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is a common issue and can be caused by several factors:
-
The solution is too supersaturated. This can happen if the solution is cooled too quickly or if too much of a poor solvent (anti-solvent) is added. To resolve this, reheat the solution to dissolve the oil and then add a small amount of the primary (good) solvent to decrease the saturation. Allow the solution to cool slowly to encourage crystal growth.[4]
-
The boiling point of the solvent is higher than the melting point of your compound. If the compound melts in the hot solvent before it dissolves, it is likely to oil out upon cooling. In this case, a different solvent with a lower boiling point should be selected.
-
Presence of impurities. Certain impurities can inhibit crystallization and promote oiling out. An initial purification step, such as a quick filtration through a plug of silica gel, might be necessary to remove these problematic impurities before attempting recrystallization.
Q3: Column chromatography of my compound on silica gel is resulting in significant tailing and poor separation. How can I improve this?
A3: Amines, such as this compound, are basic compounds and can interact strongly with the slightly acidic silanol groups on the surface of silica gel. This interaction leads to peak tailing and can result in poor separation and reduced yield.[7]
Here are several strategies to overcome this issue:
-
Add a basic modifier to the eluent. Incorporating a small amount (0.1-1%) of a competing base like triethylamine (TEA) or ammonia in methanol into your mobile phase can neutralize the acidic sites on the silica gel.[7] This will minimize the strong interaction with your product, leading to sharper peaks and better separation.
-
Use a different stationary phase. If tailing persists, consider using a less acidic or a basic stationary phase. Alumina (basic or neutral) is a common alternative for purifying basic compounds.[7]
-
Consider reversed-phase chromatography. In some cases, reversed-phase chromatography using a C18 column may provide better results for the purification of amines.[7]
Q4: I'm unsure of the purity of my final product. What are the best analytical methods to assess purity?
A4: A combination of analytical techniques is often the best approach to confidently assess the purity of your this compound.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol is commonly used for analyzing halogenated anilines.[8][9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is excellent for identifying and quantifying volatile impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify and quantify impurities, especially isomeric impurities.[8]
-
Melting Point Analysis: A sharp melting point range that is consistent with the literature value is a good indicator of high purity. Impurities will typically cause the melting point to be depressed and broadened.[4]
Frequently Asked Questions (FAQs)
Q1: What are the major potential impurities in crude this compound?
A1: The impurities present in your crude product will depend on the synthetic route used. However, common impurities can include unreacted starting materials, isomers formed during the reaction, and by-products from side reactions. For instance, if the synthesis involves nitration followed by reduction, you might encounter isomeric nitro compounds or incompletely reduced intermediates.[10]
Q2: What are the key safety precautions I should take when handling this compound?
A2: this compound is a hazardous chemical and should be handled with appropriate safety precautions. It is toxic if swallowed, in contact with skin, or if inhaled, and may cause an allergic skin reaction.[11][12] It is also suspected of causing cancer.[11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information.[11][13]
Q3: Can I use distillation to purify this compound?
A3: While distillation is a common purification technique for liquids, it may not be the most suitable method for this compound. Some sources suggest that this compound may be intractable to distillation and can co-distill with byproducts.[14] Recrystallization or column chromatography are generally more reliable methods for achieving high purity.
Q4: How should I store purified this compound?
A4: Purified this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[13] It may be sensitive to light and air, so storing it under an inert atmosphere (e.g., nitrogen or argon) can help prevent degradation over time.[12]
Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Solvent System
This protocol outlines a general procedure for the recrystallization of crude this compound.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and gently heat the mixture for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Reheat the solution to ensure everything is dissolved. Slowly add hot water dropwise until the solution becomes slightly cloudy (the point of saturation). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[4]
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[9]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[8]
-
Detection: UV detection at a suitable wavelength (e.g., 254 nm).[6]
-
Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Limitations |
| Recrystallization | >98% | Good for removing bulk impurities, scalable. | Solvent selection can be challenging; may not remove closely related impurities. |
| Column Chromatography | >99% | High resolution for separating complex mixtures. | Can be time-consuming and require larger volumes of solvent; potential for product loss on the column. |
Visualizations
Caption: A decision workflow for the purification of crude this compound.
Caption: Troubleshooting guide for column chromatography issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. mt.com [mt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 4-Chloro-2-(trifluoromethyl)aniline | SIELC Technologies [sielc.com]
- 10. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. beta.lakeland.edu [beta.lakeland.edu]
- 13. dcfinechemicals.com [dcfinechemicals.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: 4-Chloro-3,5-bis(trifluoromethyl)aniline Synthesis
Welcome to the technical support center for the synthesis and analysis of 4-chloro-3,5-bis(trifluoromethyl)aniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this critical intermediate. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you identify, troubleshoot, and control impurities in your reaction, ensuring the highest quality of your final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 4-chloro-3,5-bis(trifluoromethyl)aniline and where do impurities typically originate?
The most prevalent and industrially scalable synthesis is a two-step process starting from 1-chloro-3,5-bis(trifluoromethyl)benzene.
-
Step 1: Electrophilic Nitration. The starting material is nitrated, typically using a mixture of nitric acid and sulfuric acid, to form 1-chloro-2-nitro-3,5-bis(trifluoromethyl)benzene.
-
Step 2: Reduction. The intermediate nitro compound is then reduced to the target aniline, commonly via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or metal-acid reduction.
Impurities primarily arise from these two stages:
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Nitration Stage: Formation of undesired regioisomers due to incomplete regioselectivity and potential for di-nitration byproducts under harsh conditions.
-
Reduction Stage: Incomplete reduction of the nitro group, leading to residual nitro-intermediate or the formation of dimeric side-products.
-
Throughout: Contamination from starting materials and degradation of the final product, as anilines can be susceptible to oxidation.
Impurity Troubleshooting Guide
Q2: My final product purity by HPLC is low, and I observe several unexpected peaks. How do I begin to identify them?
Low purity is a common issue that requires a systematic approach to diagnose. The identity of the impurities provides crucial clues about what went wrong in the synthesis.
Answer: Your first step is to categorize the impurities based on their likely origin. The most common culprits are residual starting material, intermediates from incomplete reactions, and reaction byproducts.
Recommended Workflow for Impurity Identification:
Caption: Workflow for systematic impurity identification and control.
Start by comparing the retention times of the peaks in your sample's chromatogram with those of your starting material (1-chloro-3,5-bis(trifluoromethyl)benzene) and the nitro-intermediate. If you have access to LC-MS, the mass-to-charge ratio (m/z) of each impurity peak is invaluable for tentative identification.
Common Impurities & Their Expected Masses:
| Impurity Name | Structure | Likely Origin | Molecular Weight ( g/mol ) | Expected [M+H]⁺ |
| Starting Material | 1-chloro-3,5-bis(trifluoromethyl)benzene | Incomplete Nitration | 250.56 | 251.0 |
| Nitro Intermediate | 1-chloro-2-nitro-3,5-bis(trifluoromethyl)benzene | Incomplete Reduction | 295.56 | 296.0 |
| Isomeric Impurity | 1-chloro-4-nitro-3,5-bis(trifluoromethyl)benzene | Nitration Side-Reaction | 295.56 | 296.0 |
| Dehalogenated Impurity | 1-nitro-3,5-bis(trifluoromethyl)benzene | Hydrogenolysis | 261.11 | 262.1 |
Q3: I suspect I have isomeric impurities from the nitration step. How can I confirm this and prevent their formation?
Answer: The formation of regioisomers is a classic challenge in electrophilic aromatic substitution. In the nitration of 1-chloro-3,5-bis(trifluoromethyl)benzene, the chloro group is ortho-, para-directing, while the two CF₃ groups are strongly deactivating and meta-directing. This leads to a primary desired product and a key isomeric impurity.
Mechanism of Isomer Formation:
Caption: Formation pathways of desired product and isomeric impurity.
-
Confirmation: Since these isomers have the same mass, LC-MS alone cannot differentiate them. You will need to use a high-resolution analytical technique:
-
NMR Spectroscopy: ¹H NMR and ¹⁹F NMR are definitive. The coupling patterns and chemical shifts of the aromatic protons and trifluoromethyl groups will be distinct for each isomer.
-
Reference Standards: The most reliable method is to compare the retention time of the unknown peak with a certified reference standard of the suspected isomer.
-
-
Prevention and Control:
-
Temperature Control: Lowering the reaction temperature during nitration (e.g., to 0-5 °C) often increases regioselectivity and minimizes the formation of the undesired isomer.
-
Purification: These isomers can be difficult to separate. Fractional crystallization or preparative chromatography may be necessary if the isomeric impurity level is unacceptably high.
-
Detailed Analytical Protocols
Protocol 1: HPLC-UV Method for Purity Analysis
This method is suitable for quantifying the main component and detecting common impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0.0 | 60 | 40 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 60 | 40 |
| 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Rationale (E-E-A-T): A C18 column is chosen for its excellent retention of moderately nonpolar aromatic compounds like anilines. The gradient elution allows for the separation of impurities with a wide range of polarities, from the more polar potential byproducts to the less polar starting material. Formic acid is used to improve peak shape by protonating the aniline, which suppresses tailing.
Protocol 2: GC-MS Method for Impurity Identification
This method is excellent for identifying volatile and semi-volatile impurities and provides structural information from mass spectra.
-
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (e.g., with an Electron Ionization source).
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium, at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Scan Range: 40-450 amu
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Rationale (E-E-A-T): GC-MS provides high separation efficiency for volatile compounds. The 5% phenyl-methylpolysiloxane stationary phase of a DB-5ms column is well-suited for separating aromatic isomers. Electron Ionization (EI) provides reproducible fragmentation patterns that can be compared against mass spectral libraries (e.g., NIST) for tentative impurity identification.
Technical Support Center: Optimizing Reaction Conditions for 3,5-Bis(trifluoromethyl)-4-chloroaniline
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshoot common issues encountered when working with this versatile but challenging building block. The unique electronic properties of this compound, stemming from two strongly electron-withdrawing trifluoromethyl groups and a chloro substituent, offer significant advantages in tuning the physicochemical properties of target molecules but also necessitate careful optimization of reaction conditions.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key structural and electronic features of this compound that I should be aware of?
A1: this compound is an aniline derivative characterized by a low electron density on the aromatic ring and a significantly reduced basicity of the amine group. This is due to the potent inductive and resonance electron-withdrawing effects of the two trifluoromethyl (-CF₃) groups.[1] Consequently, the lone pair of electrons on the nitrogen atom is less available for donation, which impacts its nucleophilicity in common reactions.
Key Implications for Reactivity:
-
Reduced Nucleophilicity: The amine is less reactive in standard nucleophilic substitution and acylation reactions compared to electron-rich anilines.
-
Activation of the Aromatic Ring: The electron-deficient nature of the ring makes it more susceptible to nucleophilic aromatic substitution (SₙAr) at the chlorine-bearing carbon.
-
Enhanced Lipophilicity and Metabolic Stability: The trifluoromethyl groups significantly increase the lipophilicity and can block sites of metabolic oxidation, which is a desirable feature in drug design.[1]
Q2: What are the recommended storage and handling procedures for this compound?
A2: Due to the potential for oxidation and degradation, proper storage and handling are crucial. Some anilines can be sensitive to light and air over prolonged periods.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. | Minimizes degradation and potential side reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation of the amine functionality. |
| Light | Store in an amber-colored vial or in the dark. | Protects against light-induced degradation. |
| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides. | Can lead to vigorous and potentially hazardous reactions. |
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Q3: In which solvents is this compound soluble?
A3: Based on its structure, this compound is expected to have good solubility in common organic solvents and poor solubility in water.
| Solvent Class | Examples | Expected Solubility |
| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | High |
| Aromatic | Toluene, Xylene | High |
| Ethers | Diethyl ether, 1,4-Dioxane | Moderate to High |
| Alcohols | Methanol, Ethanol | Moderate |
| Non-polar | Hexanes, Heptane | Low |
| Aqueous | Water | Insoluble |
Experimental verification is always recommended for your specific application.
Troubleshooting Guide: Common Reactions and Optimization Strategies
This section addresses specific challenges you may encounter during common synthetic transformations involving this compound.
Amide Bond Formation (Acylation)
The reduced nucleophilicity of the aniline nitrogen can lead to sluggish or incomplete acylation reactions.
Problem: Low yield or no reaction when coupling with a carboxylic acid.
Workflow for troubleshooting low amide yield.
-
Causality & Solution: The electron-deficient nature of the aniline requires a highly electrophilic coupling partner. Standard carbodiimide coupling (e.g., DCC or EDC) may be insufficient.
-
Recommendation 1: Use a stronger coupling agent. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) can significantly improve yields.
-
Recommendation 2: Convert the carboxylic acid to an acyl chloride. This is a more reactive electrophile. The reaction of the aniline with the acyl chloride, often in the presence of a base like triethylamine or pyridine in a solvent like DCM, can proceed more efficiently.
-
Recommendation 3: Increase the reaction temperature. For sluggish reactions, gentle heating (e.g., 40-60 °C) can increase the reaction rate. Monitor for potential side reactions or degradation.
-
Nucleophilic Aromatic Substitution (SₙAr)
The chloro-substituent at the 4-position is activated towards nucleophilic displacement due to the electron-withdrawing trifluoromethyl groups. However, forcing conditions may be required.
Problem: Incomplete substitution of the 4-chloro group with a nucleophile (e.g., an amine or alcohol).
-
Causality & Solution: While activated, the reaction may still have a significant activation energy barrier. The choice of base, solvent, and temperature is critical.
-
Recommendation 1: Use a strong, non-nucleophilic base. For amine nucleophiles, a base like sodium tert-butoxide (NaOtBu) or potassium carbonate (K₂CO₃) is often effective. For alcohol nucleophiles, a strong base like sodium hydride (NaH) may be necessary to generate the more nucleophilic alkoxide.
-
Recommendation 2: Employ a high-boiling point polar aprotic solvent. Solvents like DMF, Dimethyl sulfoxide (DMSO), or 1,4-dioxane are excellent choices as they can solvate the ionic intermediates and allow for higher reaction temperatures.
-
Recommendation 3: Consider microwave irradiation. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields for SₙAr reactions by efficiently heating the polar reaction mixture.
-
Problem: Double substitution or side reactions when using an amine as a nucleophile.
-
Causality & Solution: In some cases, particularly with highly reactive nucleophiles or under harsh conditions, undesired side reactions can occur. One documented side reaction with 3,5-bis(trifluoromethyl)aniline is double nucleophilic aromatic substitution, where the product of the first substitution reacts again.[2]
-
Recommendation 1: Control stoichiometry. Use a slight excess (1.1-1.2 equivalents) of the nucleophile to favor the monosubstituted product.
-
Recommendation 2: Optimize reaction temperature and time. Monitor the reaction closely by TLC or LC-MS to stop it once the desired product is formed and before significant side products appear.
-
Recommendation 3: Choose the appropriate base. A milder base like K₂CO₃ may be sufficient and can help to minimize side reactions compared to stronger bases like NaH or NaOtBu.
-
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)
Coupling this compound with aryl halides can be challenging due to the aniline's poor nucleophilicity and potential for catalyst inhibition.
Problem: Low yield in a Buchwald-Hartwig amination reaction.
Troubleshooting workflow for Buchwald-Hartwig amination.
-
Causality & Solution: The success of Buchwald-Hartwig amination with electron-deficient anilines is highly dependent on the choice of ligand and base.
-
Recommendation 1: Select an appropriate ligand. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, or BrettPhos) are often necessary to promote the reductive elimination step, which can be the rate-limiting step with electron-deficient anilines.
-
Recommendation 2: Use a strong, non-coordinating base. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are effective in deprotonating the weakly acidic N-H bond of the aniline.
-
Recommendation 3: Screen palladium precatalysts. Different palladium sources (e.g., Pd₂(dba)₃, Pd(OAc)₂, or commercially available precatalysts like XPhos Pd G3) can have a significant impact on catalyst activity and stability.
-
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF (0.1-0.2 M), add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir at room temperature or heat to 40-50 °C for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution
-
In a sealed tube, combine this compound (1.0 eq), the nucleophile (e.g., an amine or alcohol, 1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq, or NaH, 1.5 eq for alcohols) in a polar aprotic solvent (e.g., DMF or DMSO, 0.2-0.5 M).
-
Seal the tube and heat the reaction mixture to 100-150 °C for 12-48 hours. Alternatively, perform the reaction in a microwave reactor at a similar temperature for 30-120 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
References
Technical Support Center: Synthesis of 3,5-Bis(trifluoromethyl)-4-chloroaniline Derivatives
Welcome to the technical support resource for the synthesis of 3,5-Bis(trifluoromethyl)-4-chloroaniline and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
The synthesis of this highly functionalized aniline is a critical pathway for creating valuable intermediates in the pharmaceutical and agrochemical industries. The potent electron-withdrawing nature of the two trifluoromethyl groups imparts unique properties like metabolic stability and enhanced lipophilicity to the final active ingredients[1]. However, these same electronic effects introduce specific challenges in controlling selectivity and minimizing side reactions.
This guide is structured into two main sections: a Troubleshooting Guide organized by reaction step, and a Frequently Asked Questions (FAQs) section for broader inquiries.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing explanations for their cause and actionable solutions.
Part 1: Nitration of 1,3-Bis(trifluoromethyl)benzene
The initial step typically involves the electrophilic aromatic substitution of 1,3-bis(trifluoromethyl)benzene to introduce a nitro group. The two -CF₃ groups are strongly deactivating and meta-directing, which should theoretically direct the incoming nitro group to the C-5 position. However, forcing conditions can lead to undesired products.
Q1: My reaction is producing significant amounts of dinitro- and other isomeric byproducts, resulting in a low yield of the desired 3,5-bis(trifluoromethyl)nitrobenzene. What is happening and how can I fix it?
A: This is a classic issue of over-reactivity and lack of regioselectivity under harsh nitrating conditions.
-
Causality: The two powerful electron-withdrawing -CF₃ groups deactivate the aromatic ring, requiring strong nitrating agents (e.g., a mixture of fuming nitric acid and fuming sulfuric acid) and often elevated temperatures to proceed at a reasonable rate[2]. However, these conditions can also overcome the activation barrier for a second nitration or for substitution at the less-favored C-2, C-4, or C-6 positions. Using a large excess of the nitrating agent or allowing the reaction temperature to rise uncontrollably are the most common causes. Sulfonation of the ring can also occur as a side reaction if using fuming sulfuric acid at high temperatures[2].
-
Troubleshooting & Solutions:
-
Temperature Control is Critical: Maintain a strict temperature protocol. The reaction should be cooled in an ice bath during the addition of the nitrating agent and allowed to warm slowly only if necessary. Excursions above the optimal temperature dramatically increase the rate of side reactions.
-
Control Stoichiometry: Use a nitrating agent with a carefully controlled stoichiometry. A slight excess of nitric acid is needed, but a large excess will drive the formation of dinitro products.
-
Choice of Nitrating Agent: Consider using a milder nitrating agent if harsh conditions are proving difficult to control. A pre-formed nitronium tetrafluoroborate (NO₂BF₄) can sometimes offer better control, though it is more expensive.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the product from converting into undesired byproducts.
-
Table 1: Effect of Reaction Conditions on Nitration Selectivity
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Outcome |
| Nitrating Agent | Fuming HNO₃ / 25% Fuming H₂SO₄ | 98% HNO₃ / 98% H₂SO₄ | Reduced sulfonation risk with non-fuming acid. |
| Temperature | 50-60 °C | 0 °C to 25 °C | Lower temperature significantly favors mono-nitration. |
| Reaction Time | 4 hours | Monitored by GC (Typically 1-2 hours) | Prevents over-nitration of the desired product. |
| Typical Yield | ~40-50% (with ~20% dinitro) | >85% | Higher yield and purity of the mono-nitro product. |
Part 2: Reduction of 3,5-Bis(trifluoromethyl)nitrobenzene
The conversion of the nitro group to a primary amine is a pivotal step. Catalytic hydrogenation is the most common and efficient method.
Q2: The yield of 3,5-bis(trifluoromethyl)aniline is low after catalytic hydrogenation, and I'm observing multiple spots on my TLC plate. What are these impurities?
A: Low yields in this step are typically due to incomplete reaction or the formation of dimeric coupling byproducts.
-
Causality: The reduction of a nitro group proceeds through several intermediates, including nitroso (-NO) and hydroxylamine (-NHOH) species[3]. If the reaction does not go to completion, these intermediates will remain as impurities. Furthermore, under certain conditions (e.g., neutral or alkaline pH, insufficient hydrogen pressure), these intermediates can condense to form azoxy (-N=N(O)-) and azo (-N=N-) compounds, which are highly colored impurities.
-
Troubleshooting & Solutions:
-
Catalyst Selection & Loading: Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation[4][5]. Ensure the catalyst is active and use an appropriate loading (typically 1-5 mol%). For large-scale reactions, Raney Nickel is a cost-effective alternative but may require higher temperatures and pressures[6].
-
Ensure Sufficient Hydrogen Pressure: The reaction should be conducted under a positive pressure of hydrogen (typically 2-5 bar) to ensure the reduction proceeds fully to the aniline and minimizes the lifetime of coupling-prone intermediates[4].
-
Solvent and pH: The reaction is often performed in alcoholic solvents like methanol or ethanol. Maintaining a slightly acidic medium can sometimes suppress the formation of azo/azoxy byproducts by ensuring the hydroxylamine intermediate is protonated and less likely to dimerize[5].
-
Reaction Monitoring: Monitor the reaction by TLC or GC until the starting nitro compound and any intermediates are fully consumed. The disappearance of the starting material alone is not a sufficient endpoint.
-
Part 3: Sandmeyer Reaction for Chlorination
To introduce the chlorine atom at the C-4 position, the most reliable method is the Sandmeyer reaction. This involves two stages: diazotization of the aniline to form a diazonium salt, followed by a copper(I) chloride-catalyzed decomposition.
Q3: During the Sandmeyer reaction, my yield of this compound is poor, and I'm isolating a significant amount of a phenolic byproduct. What went wrong?
A: The formation of a phenol (3,5-bis(trifluoromethyl)-4-hydroxyaniline) is a classic side reaction in diazotization chemistry, usually caused by the diazonium salt reacting with water.
-
Causality: Aryl diazonium salts are thermally unstable and can readily decompose, especially in the presence of water as a nucleophile, to form phenols with the loss of nitrogen gas[7][8]. This side reaction is highly temperature-dependent. If the temperature during the diazotization (formation of Ar-N₂⁺) or the subsequent Sandmeyer reaction rises above 5-10 °C, the rate of phenol formation increases dramatically[9][10].
-
Troubleshooting & Solutions:
-
Strict Temperature Control: This is the single most important factor. Both the diazotization (aniline + NaNO₂/HCl) and the addition of the diazonium salt solution to the CuCl solution must be maintained between 0-5 °C using an ice-salt bath[9][10].
-
Use of Concentrated Acid: The diazotization should be carried out in a sufficiently acidic medium (e.g., concentrated HCl) to prevent the diazonium salt from coupling with unreacted aniline to form diazoamino compounds, another common side product.
-
Slow, Controlled Addition: The sodium nitrite solution should be added slowly beneath the surface of the reaction mixture to ensure localized overheating does not occur[10]. Similarly, the cold diazonium salt solution should be added portion-wise to the cold CuCl solution.
-
Catalyst Preparation: Ensure the copper(I) chloride is freshly prepared or properly stored to be free of Cu(II) impurities, which can be less effective and promote other side reactions.
-
Q4: My main impurity is not the phenol, but rather 1,3-bis(trifluoromethyl)benzene. How is the amino group being replaced by hydrogen?
A: This side product results from a competitive reduction of the diazonium salt, a process known as hydrodediazoniation.
-
Causality: This side reaction can be promoted by certain reducing agents or conditions. For instance, if an alcohol like ethanol is used as a solvent during the Sandmeyer reaction, it can act as a hydrogen donor, reducing the diazonium salt. The mechanism is believed to involve a radical chain process[7]. An excess of the reducing agent used to prepare the Cu(I) salt (if applicable) can also contribute.
-
Troubleshooting & Solutions:
-
Solvent Choice: Use water as the solvent for the diazotization and the CuCl solution. Avoid alcoholic solvents unless a reductive hydrodediazoniation is the desired outcome.
-
Control of Reagents: Ensure that the amount of nitrous acid (formed from NaNO₂) is not in large excess, as it can participate in side reactions. Stoichiometric control is key.
-
Purity of Aniline: Ensure the starting 3,5-bis(trifluoromethyl)aniline is pure. Impurities can sometimes initiate radical side reactions.
-
Visualizing the Synthetic Pathway and Side Reactions
Diagram 1: Main Synthetic Pathway
Caption: Overall synthesis of this compound.
Diagram 2: Key Side Reactions During Nitration
Caption: Common side products in the nitration step.
Diagram 3: Common Pitfalls in the Sandmeyer Reaction
Caption: Major side reactions originating from the diazonium salt intermediate.
Frequently Asked Questions (FAQs)
Q: Why is 3,5-bis(trifluoromethyl)aniline used as a starting material instead of directly chlorinating an aniline and then adding the trifluoromethyl groups?
A: The synthetic route is dictated by the directing effects of the substituents. The -NH₂ group is a strong ortho-, para-director, while the -CF₃ group is a meta-director. Starting with 1,3-bis(trifluoromethyl)benzene allows for predictable nitration at the C-5 position. Attempting to introduce -CF₃ groups onto a pre-existing chloroaniline would be synthetically challenging and would not lead to the desired 3,5-substitution pattern.
Q: Can I use iron/HCl for the reduction of the nitro group instead of catalytic hydrogenation?
A: Yes, reduction with metals in acidic media, such as iron, tin, or zinc in hydrochloric acid, is a classic method for converting nitroarenes to anilines[5]. This method can be advantageous as it is often cheaper and does not require specialized pressure equipment. However, the workup can be more complex due to the formation of large amounts of metal salts that need to be filtered and neutralized. For substrates sensitive to strong acids, catalytic hydrogenation offers milder conditions[6][11].
Q: Are there alternatives to the Sandmeyer reaction for the chlorination step?
A: While the Sandmeyer reaction is the most common and often most effective method for this specific transformation, direct electrophilic chlorination of 3,5-bis(trifluoromethyl)aniline is an alternative to consider. Reagents like N-chlorosuccinimide (NCS) can be used. However, the strong deactivating effect of the two -CF₃ groups can make this direct chlorination sluggish. Furthermore, controlling the regioselectivity can be challenging, and you may get a mixture of the 2-chloro and 4-chloro isomers, complicating purification.
Q: How should I purify the final this compound product?
A: The final product is typically a solid[12]. Purification can usually be achieved by recrystallization from a suitable solvent system, such as heptane/ethyl acetate or ethanol/water. If significant amounts of isomeric impurities or byproducts are present, column chromatography on silica gel may be necessary before a final recrystallization step[13]. Purity should be assessed by HPLC, GC, and NMR.
Experimental Protocols
Protocol 1: Catalytic Reduction of 3,5-Bis(trifluoromethyl)nitrobenzene
-
Setup: To a hydrogenation vessel, add 3,5-bis(trifluoromethyl)nitrobenzene (1.0 eq) and methanol (10 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (2 mol%) under a nitrogen or argon atmosphere.
-
Hydrogenation: Seal the vessel, evacuate the atmosphere and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel to 3 bar (approx. 45 psi) with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C). Monitor the reaction by TLC or GC. The reaction is typically complete within 4-8 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield crude 3,5-bis(trifluoromethyl)aniline, which can be used directly or purified further[4][5].
Protocol 2: Sandmeyer Chlorination of 3,5-Bis(trifluoromethyl)aniline
-
Part A: Diazotization
-
Setup: In a three-neck flask equipped with a thermometer and a mechanical stirrer, dissolve 3,5-bis(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
-
Cooling: Cool the mixture to 0-5 °C in an ice-salt bath.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂) (1.05 eq) in cold water. Add this solution dropwise to the aniline mixture while maintaining the internal temperature below 5 °C. Stir for an additional 20 minutes at this temperature. The resulting diazonium salt solution should be used immediately.
-
-
Part B: Copper-Catalyzed Reaction
-
Catalyst Solution: In a separate flask, dissolve copper(I) chloride (CuCl) (1.2 eq) in concentrated hydrochloric acid and cool to 0-5 °C.
-
Addition: Add the cold diazonium salt solution from Part A portion-wise to the stirred CuCl solution. Keep the temperature below 10 °C during the addition. Vigorous evolution of nitrogen gas will be observed.
-
Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Workup: Extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with water, then with saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
References
- 1. nbinno.com [nbinno.com]
- 2. EP1468983A1 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Cas 328-74-5,3,5-Bis(trifluoromethyl)aniline | lookchem [lookchem.com]
- 5. Page loading... [guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. Sandmeyer Reaction [organic-chemistry.org]
- 9. Sciencemadness Discussion Board - Chlorobenzene from Aniline via the Sandmeyer Reaction - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. youtube.com [youtube.com]
- 11. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
- 12. chembk.com [chembk.com]
- 13. researchgate.net [researchgate.net]
Overcoming low yields in reactions with 4-chloro-3,5-bis(trifluoromethyl)aniline
Welcome to the technical support resource for 4-chloro-3,5-bis(trifluoromethyl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low yields, when utilizing this versatile but demanding chemical intermediate. Here, we provide in-depth, troubleshooting-focused answers to common questions, grounded in established chemical principles and supported by peer-reviewed literature.
Introduction: Understanding the Challenge
4-Chloro-3,5-bis(trifluoromethyl)aniline is a valuable building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] The two powerful electron-withdrawing trifluoromethyl (-CF3) groups are key to its utility, often imparting desirable properties such as metabolic stability and enhanced lipophilicity to the final molecule.[1] However, these same properties make the aniline inherently challenging to work with. The primary difficulties stem from two core electronic and steric factors:
-
Severely Reduced Nucleophilicity: The strong inductive and resonance electron-withdrawing effects of the two -CF3 groups dramatically decrease the electron density on the nitrogen atom. This makes the amine a very weak nucleophile, hindering reactions that rely on its lone pair of electrons.[3]
-
Steric Hindrance: The -CF3 groups at the 3- and 5-positions (ortho to the amine) create significant steric bulk around the nitrogen center, which can impede the approach of reagents and catalysts.[4][5]
This guide will dissect these challenges in the context of common synthetic transformations and provide actionable strategies to overcome them.
Section 1: Foundational Questions
Q1: Why are my reaction yields consistently low when using 4-chloro-3,5-bis(trifluoromethyl)aniline?
A: The low reactivity of this substrate is a direct consequence of its molecular structure. The dual trifluoromethyl groups render the aniline nitrogen exceptionally electron-poor, drastically reducing its nucleophilicity compared to standard anilines.[3] This electronic deficiency means that key bond-forming steps, such as the initial attack on an electrophile or the coordination to a metal catalyst, are kinetically slow and energetically unfavorable. Furthermore, steric hindrance from the bulky -CF3 groups can prevent the necessary orbital overlap for bond formation or block access to a catalyst's active site.[4][6] Overcoming this requires carefully optimized conditions, often involving highly active catalysts, strong bases, and elevated temperatures to drive the reaction forward.
Visualization: Core Challenges of the Substrate
The following diagram illustrates the primary factors that contribute to the low reactivity of 4-chloro-3,5-bis(trifluoromethyl)aniline.
Caption: Key electronic and steric challenges of the aniline substrate.
Section 2: Troubleshooting Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a go-to method for forming C-N bonds, but it frequently fails with this substrate under standard conditions.[7][8]
Q2: My Buchwald-Hartwig reaction with an aryl bromide/chloride is failing or giving trace product. What are the most likely causes and solutions?
A: This is the most common challenge. The combination of poor nucleophilicity and steric hindrance makes this aniline a difficult coupling partner. Standard catalyst systems (e.g., Pd(OAc)2/PPh3) are almost certain to fail.
Troubleshooting Steps & Solutions:
-
Inadequate Catalyst System: The catalytic cycle, particularly the reductive elimination step, is often slow with electron-deficient anilines.[3]
-
Solution: Employ modern, highly active catalyst systems. Use bulky, electron-rich biarylphosphine ligands that are specifically designed to accelerate the key steps of the catalytic cycle.[5] Ligands such as BrettPhos , RuPhos , or XPhos are essential.[3] Using a well-defined, air-stable palladium precatalyst (e.g., BrettPhos Pd G3) ensures the consistent formation of the active Pd(0) species and often gives more reproducible results than generating the catalyst in situ.[3][8]
-
-
Incorrect Base Selection: The N-H bond of this aniline is more acidic than typical anilines but still requires a sufficiently strong, non-nucleophilic base for deprotonation to form the palladium-amido complex.
-
Solution: Strong, non-nucleophilic bases are critical. Sodium tert-butoxide (NaOtBu) is often the most effective choice.[3][9] Other options like lithium bis(trimethylsilyl)amide (LHMDS) or potassium tert-butoxide (KOtBu) can also be successful. Weaker carbonate or phosphate bases (e.g., Cs2CO3, K3PO4) are generally insufficient for this substrate.[9]
-
-
Sub-Optimal Reaction Conditions: Inadequate temperature or the presence of oxygen can kill the reaction.
-
Solution: Use high temperatures, typically 100-120 °C , in a high-boiling-point, anhydrous, and degassed solvent like toluene or dioxane . Rigorous exclusion of oxygen and moisture is mandatory, as oxygen can deactivate the Pd(0) catalyst.[3] Employing Schlenk techniques or working in a glovebox is highly recommended.
-
Data Presentation: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Ligand/Precatalyst | Base | Solvent | Temp (°C) | Typical Yield Range | Key Considerations |
| BrettPhos Pd G3 | NaOtBu | Toluene | 110-120 | 60-90% | Excellent for sterically hindered and electron-deficient substrates. Precatalyst offers reliability.[5][9] |
| RuPhos Pd G2 | LHMDS | Dioxane | 100-110 | 55-85% | RuPhos can be effective for particularly challenging couplings.[3] |
| Pd2(dba)3 + XPhos | KOtBu | Toluene | 110 | 50-80% | In-situ generation. Ensure high purity of all components. |
Experimental Protocol: Optimized Buchwald-Hartwig Amination
This generalized protocol is a robust starting point for coupling 4-chloro-3,5-bis(trifluoromethyl)aniline with an aryl bromide.
Materials:
-
Aryl Bromide (1.0 mmol, 1.0 eq.)
-
4-Chloro-3,5-bis(trifluoromethyl)aniline (1.2 mmol, 1.2 eq.)
-
BrettPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 eq.)
-
Anhydrous, Degassed Toluene (5 mL)
-
Oven-dried Schlenk tube with a magnetic stir bar
Procedure:
-
Setup: In a glovebox, add the aryl bromide, 4-chloro-3,5-bis(trifluoromethyl)aniline, BrettPhos Pd G3, and sodium tert-butoxide to the Schlenk tube.
-
Inert Atmosphere: If not using a glovebox, seal the tube with a septum, then evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath at 110 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS analysis of a quenched aliquot.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues and salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
Q3: I am attempting an SNAr reaction using 4-chloro-3,5-bis(trifluoromethyl)aniline as the nucleophile, but I see no product. Why isn't it working?
A: This is a common misconception. In a standard SNAr reaction, the aromatic ring undergoing substitution must be electron-deficient , not necessarily the nucleophile.[10][11] Your aniline is indeed extremely electron-deficient, but that makes it a very poor nucleophile. For it to participate in an SNAr reaction, the aryl halide electrophile must be exceptionally "activated" by multiple, strong electron-withdrawing groups (like -NO2 or -CN) positioned ortho and/or para to the leaving group (e.g., fluorine is a better leaving group than chlorine in SNAr).[10] Even then, the reaction will likely require harsh conditions (high temperature, strong base, polar aprotic solvent like DMSO) and may still be low-yielding.
-
Recommendation: If your goal is to form a C-N bond, the Buchwald-Hartwig amination is a far more reliable and general strategy for this specific aniline.[7] SNAr is generally not a suitable method when this compound is intended to be the nucleophile.
Q4: Can the chlorine atom on 4-chloro-3,5-bis(trifluoromethyl)aniline be displaced via an SNAr reaction?
A: Yes, this is a more viable approach. The two -CF3 groups, being ortho and para to the chlorine atom, strongly activate the ring for nucleophilic attack. This is the correct way to use this substrate in an SNAr context.
Key Factors for Success:
-
Nucleophile Choice: You must use a strong nucleophile. Alkoxides (e.g., sodium methoxide), thiolates, or primary/secondary amines (that are not electron-deficient) are suitable candidates.
-
Solvent and Temperature: Polar aprotic solvents like DMSO, DMF, or NMP are required to stabilize the intermediate Meisenheimer complex.[10][12] Elevated temperatures (80-150 °C) are often necessary to achieve reasonable reaction rates.
Section 4: Alternative Strategies & General Troubleshooting
Q5: The Buchwald-Hartwig reaction is still giving low yields despite optimization. Are there any alternative metal catalysts?
A: Yes. For extremely sterically demanding couplings, copper-catalyzed C-N coupling (Ullmann-type reactions) can sometimes outperform palladium.[4][6][13] Modern Ullmann conditions are much milder than the classical methods and often employ ligands like 1,10-phenanthroline or specific N,O- or O,O-ligands.[6] These systems can be less sensitive to the steric bulk on the aniline. This is an advanced strategy to consider if palladium catalysis has been exhausted.[4]
Visualization: Troubleshooting Workflow for Low C-N Coupling Yield
This decision tree provides a logical workflow for troubleshooting low-yielding cross-coupling reactions with 4-chloro-3,5-bis(trifluoromethyl)aniline.
Caption: A step-by-step troubleshooting guide for C-N coupling reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
Navigating HPLC Peak Tailing for Chlorinated Anilines: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of chlorinated anilines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with peak tailing for these basic compounds. Here, we will explore the underlying causes of this common chromatographic issue and provide a systematic, science-backed approach to achieving symmetrical, reproducible peaks.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chlorinated aniline peaks are tailing. What is the most likely cause?
Peak tailing for basic compounds like chlorinated anilines is most often caused by secondary interactions between the analyte and the stationary phase.[1] The primary culprit is typically the interaction with acidic silanol (Si-OH) groups on the surface of silica-based reversed-phase columns.[2]
-
The Mechanism: At mobile phase pH levels above 3, some surface silanol groups become ionized (Si-O-), creating negatively charged sites.[3] Chlorinated anilines, being basic, can become protonated (positively charged). This leads to a strong ionic interaction, which is a secondary retention mechanism in addition to the desired hydrophobic interaction.[1][2] Molecules that experience this stronger, secondary interaction are retained longer, resulting in a "tail" on the peak.[4]
Q2: How can I quickly diagnose the cause of peak tailing?
A simple diagnostic test can help you differentiate between chemical and physical problems in your HPLC system.
-
The Neutral Compound Test: Inject a neutral compound (e.g., toluene or uracil). If the peak for the neutral compound is symmetrical, the tailing of your chlorinated aniline is likely due to a chemical issue (analyte-column interaction). If the neutral compound's peak also tails, the problem is likely physical, such as a column void, a partially blocked frit, or excessive extra-column volume.[5][6]
Troubleshooting Workflow for Peak Tailing of Chlorinated Anilines
This workflow provides a step-by-step guide to systematically address and resolve peak tailing.
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
In-Depth Troubleshooting Strategies
Q3: How does mobile phase pH affect peak shape for chlorinated anilines, and what is the optimal range?
Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like chlorinated anilines.[7][8] The goal is to keep the analyte and the silanol groups in a single, consistent ionic state.
-
Low pH (pH 2-3): At a low pH, the acidic silanol groups are protonated (Si-OH) and therefore neutral.[9] The basic aniline analytes will be fully protonated and carry a positive charge. By neutralizing the silanol groups, you minimize the strong secondary ionic interactions, leading to significantly improved peak symmetry.[1] This is often the most effective strategy.
-
Mid-Range pH (pH 4-7): This range should generally be avoided. The pKa values of many chlorinated anilines are in this range (see table below).[10][11][12][13] When the mobile phase pH is close to the analyte's pKa, the analyte exists as a mixture of its ionized and unionized forms, which can lead to peak splitting or severe tailing.[8]
-
High pH (pH > 8): At a high pH, the aniline analytes will be in their neutral form. However, the silanol groups will be fully deprotonated and negatively charged. While this can sometimes be used to achieve separation, it requires a column that is stable at high pH. Many traditional silica-based columns will degrade under these conditions.[14]
| Compound | pKa |
| Aniline | 4.60[13] |
| 3-Chloroaniline | 3.52[11] |
| 4-Chloroaniline | 3.98[10] |
| 3,4-Dichloroaniline | ~3.2 |
| 3,5-Dichloroaniline | ~2.7 |
Note: pKa values can vary slightly depending on the source and measurement conditions.
Q4: I've adjusted the pH, but still see some tailing. What's the next step?
If adjusting the pH alone is insufficient, the addition of a "competing base" to the mobile phase can be highly effective.
-
Mechanism of Action: A small, basic molecule, such as triethylamine (TEA), is added to the mobile phase.[15] The TEA, being a strong base, will preferentially interact with any active, negatively charged silanol sites on the stationary phase. This effectively masks the silanols, preventing them from interacting with your chlorinated aniline analytes.[16] The result is a more homogenous interaction surface for your analytes, leading to sharper, more symmetrical peaks.
Protocol: Preparing a Mobile Phase with a Competing Amine
-
Prepare the Aqueous Phase: Prepare your aqueous buffer solution as you normally would (e.g., phosphate or formate buffer).
-
Add Competing Base: Add triethylamine (TEA) to the aqueous phase at a concentration of 0.1-0.5% (v/v).
-
Adjust pH: After adding the TEA, carefully adjust the mobile phase to the desired low pH (e.g., pH 3.0) using an acid like phosphoric acid or formic acid.
-
Final Preparation: Filter the mobile phase through a 0.45 µm filter before use.
Q5: Can my choice of HPLC column cause peak tailing for chlorinated anilines?
Absolutely. The type and quality of the HPLC column are paramount for analyzing basic compounds.
-
Traditional Type A Silica: Older columns made with Type A silica often have a higher concentration of acidic silanols and trace metal impurities, which can exacerbate peak tailing.[17]
-
Modern, High-Purity Type B Silica: Most modern columns use high-purity, spherical Type B silica. This silica is less acidic and has fewer metal contaminants, leading to better peak shapes for basic compounds.[2]
-
End-Capping: After the primary stationary phase (like C18) is bonded to the silica, many accessible silanol groups remain. "End-capping" is a process that uses a small silane reagent (e.g., trimethylsilane) to bond with and block many of these residual silanols.[18] Using a column with high-density bonding and thorough end-capping is crucial for minimizing tailing.
-
Polar-Embedded Phases: These columns have a polar group (e.g., an amide or carbamate) embedded within the C18 chain. This polar group can help shield the analytes from residual silanol interactions, improving peak shape for basic compounds.[19]
-
Charged Surface Hybrid (CSH) Columns: These columns have a low level of positive charge on the surface of the stationary phase. This positive charge helps to repel protonated basic analytes (like chlorinated anilines at low pH) from the surface, minimizing secondary interactions and producing excellent peak shapes.[20]
Q6: I've optimized my method, but over time, the peak tailing returns. What could be the cause?
The return of peak tailing over time often points to either column degradation or system contamination.
-
Column Contamination: Strongly adsorbed sample matrix components can accumulate at the head of the column, creating active sites that cause tailing. Using a guard column can help protect the analytical column and is a cost-effective way to extend its lifetime.[21] If you suspect contamination, flushing the column with a strong solvent may help.
-
System Contamination and Passivation: Metal ions can leach from stainless steel components of the HPLC system (tubing, frits, injector parts) and accumulate on the column, creating active sites for analyte interaction.[22] This is especially true for compounds with chelating properties. Passivating the HPLC system with an acid like nitric or citric acid can help to clean the system and form a protective oxide layer on the stainless steel surfaces, reducing these interactions.[23][24]
Protocol: Basic HPLC System Passivation
-
System Preparation: Remove the column and replace it with a union.
-
Initial Flush: Flush the system with HPLC-grade water.
-
Passivation Step: Flush the system with 6M nitric acid at a low flow rate (e.g., 0.5-1.0 mL/min) for 30-60 minutes. Caution: Always ensure your system components are compatible with strong acids.
-
Rinse: Thoroughly flush the system with HPLC-grade water until the eluent is at a neutral pH.
-
Final Flush: Flush the system with your mobile phase until the baseline is stable.
-
Loss of Bonded Phase: Operating at extreme pH values (especially high pH) or high temperatures can cause the bonded phase of the column to hydrolyze and "bleed" off over time. This exposes more of the underlying silica and its active silanol groups, leading to increased tailing. If this occurs, the column will need to be replaced.
Summary Diagram: Factors Influencing Peak Tailing
Caption: Interacting factors that cause or mitigate peak tailing.
By understanding the chemical principles behind peak tailing and applying a systematic troubleshooting approach, you can overcome these challenges and achieve robust, high-quality chromatographic data for chlorinated anilines.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. pharmagrowthhub.com [pharmagrowthhub.com]
- 3. support.waters.com [support.waters.com]
- 4. Silica Purity #2 – Silanols | Separation Science [sepscience.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3-Chloroaniline | C6H6ClN | CID 7932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 3-Chloroaniline | 108-42-9 [chemicalbook.com]
- 13. Aniline | C6H5NH2 | CID 6115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 18. LC Technical Tip [discover.phenomenex.com]
- 19. welch-us.com [welch-us.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. elementlabsolutions.com [elementlabsolutions.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. welch-us.com [welch-us.com]
Technical Support Center: Purification Strategies for 3,5-Bis(trifluoromethyl)-4-chloroaniline Reactions
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 3,5-Bis(trifluoromethyl)-4-chloroaniline. This powerful building block is instrumental in synthesizing a range of valuable compounds, particularly in the agrochemical and pharmaceutical sectors.[1] However, its reactivity can lead to purification challenges, most notably the removal of unreacted starting material from the final product.
This guide provides in-depth, experience-driven solutions to common purification issues. We will move beyond simple procedural lists to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Purification Hurdles
This section addresses specific, frequently encountered problems in a direct question-and-answer format.
Q1: My NMR and HPLC analyses show significant contamination of my final product with unreacted this compound. What is the most effective initial purification strategy?
A1: The most robust initial approach is typically an acidic aqueous wash, a form of liquid-liquid extraction. This method leverages the basicity of the aniline's amino group.
-
The Underlying Principle: Aniline and its derivatives are weakly basic due to the lone pair of electrons on the nitrogen atom. By washing your organic reaction mixture with a dilute acid, such as 1 M hydrochloric acid (HCl), you can protonate the unreacted this compound.[2][3][4] This forms a water-soluble ammonium salt, which will then partition into the aqueous layer, effectively separating it from your likely less basic or neutral product in the organic phase.[2][3]
-
Critical Consideration: This technique is contingent on the stability of your desired product under acidic conditions.[2] If your product contains acid-labile functional groups, this method could lead to degradation and reduced yield. Always assess the acid sensitivity of your target molecule before proceeding.
Q2: I've attempted an acid wash, but my product is also somewhat basic and I'm experiencing product loss to the aqueous layer. What are my alternative options?
A2: This is a common scenario where the basicity of the product and starting material are too similar for an effective acid-base extraction. In this case, you should consider purification by column chromatography or recrystallization.
-
Column Chromatography: This is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[5] For halogenated anilines, a silica gel stationary phase is standard.[6] The choice of eluent (mobile phase) is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate), will typically allow the less polar compounds to elute first, followed by the more polar compounds. Since your product is likely more functionalized and thus more polar than the starting aniline, this should provide good separation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective and scalable purification method.[7] The key is to find a solvent or solvent system in which your product has high solubility at elevated temperatures and low solubility at room temperature or below, while the unreacted starting material remains soluble at lower temperatures. A detailed protocol for solvent screening is provided later in this guide.
Q3: My reaction is complete, but I'm left with a crude oil that won't solidify for recrystallization, and I want to avoid column chromatography for a large-scale reaction. Are there other viable methods?
A3: For thermally stable, liquid products, vacuum distillation can be an option, although it's less common for aniline derivatives due to their relatively high boiling points and potential for decomposition at high temperatures.[4]
A more practical alternative for large-scale operations is to reconsider liquid-liquid extraction with a focus on optimizing the process.[8] This could involve:
-
Using a milder acid: Switching from a strong acid like HCl to a weaker one like acetic acid might allow for the selective protonation of the more basic starting aniline over your product.
-
Continuous Extraction: For industrial applications, continuous liquid-liquid extraction systems can offer highly efficient separation.[3]
Frequently Asked Questions (FAQs)
Q: What are the key physical properties of this compound that I should be aware of during purification?
A: Understanding the physical properties is crucial for designing effective purification strategies.
| Property | Value | Significance for Purification |
| Molecular Weight | 263.57 g/mol [9] | Important for mass-based calculations and characterization. |
| Appearance | Colorless to light yellow liquid/solid[1][10] | A significant color change in your product could indicate impurities. |
| Melting Point | ~61-65 °C[10] | Useful for assessing the purity of a solid product. |
| Boiling Point | ~85 °C @ 15 mmHg[11] | Relevant for considering vacuum distillation. |
| Solubility | Insoluble in water; soluble in organic solvents like DMSO and dichloromethane.[10] | Guides the choice of solvents for extraction, chromatography, and recrystallization. |
Q: How can I effectively monitor the progress of my purification?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for a quick assessment of your purification progress. By spotting your crude mixture, the fractions from your column, or the mother liquor from recrystallization alongside a standard of the starting material, you can visualize the separation. High-Performance Liquid Chromatography (HPLC) provides a more quantitative and sensitive analysis of purity.[12][13]
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Aniline Removal
This procedure is designed for the removal of a more basic aniline from a less basic or neutral product in an organic solvent.
-
Dissolve your crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Allow the layers to separate completely. The protonated aniline salt will be in the upper aqueous layer (if the organic solvent is denser than water, like dichloromethane) or the lower aqueous layer (if the organic solvent is less dense, like ethyl acetate).
-
Drain the aqueous layer.
-
Repeat the wash with 1 M HCl two more times to ensure complete removal of the aniline.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain your purified product.
Protocol 2: General Procedure for Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.[5]
-
Allow the solvent to drain until it is level with the top of the silica gel.
-
Dissolve your crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Carefully load the dissolved sample onto the top of the silica gel.
-
Begin eluting with your chosen solvent system, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding increasing percentages of ethyl acetate).
-
Collect fractions in separate test tubes and monitor the elution of your compounds using TLC or HPLC.
-
Combine the pure fractions containing your desired product and remove the solvent under reduced pressure.
Protocol 3: Recrystallization Solvent Screening
-
Place a small amount of your crude solid product (10-20 mg) into several small test tubes.
-
To each tube, add a different solvent (e.g., ethanol, isopropanol, hexane, ethyl acetate, toluene, or mixtures thereof) dropwise at room temperature until the solid just dissolves.
-
If the solid dissolves readily at room temperature, the solvent is likely too good and will not be suitable for recrystallization.
-
If the solid is insoluble at room temperature, gently heat the mixture. If the solid dissolves upon heating, this is a promising solvent.
-
Allow the hot solution to cool slowly to room temperature, and then place it in an ice bath.
-
A good recrystallization solvent will result in the formation of well-defined crystals upon cooling.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflow for purifying products from this compound reactions.
Caption: Decision tree for selecting a primary purification method.
Caption: Step-by-step workflow for acidic liquid-liquid extraction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Application of Centrifugal Extractor in Aniline Extraction - Tiei liquid/liquid mixing and separation [tyextractor.com]
- 4. benchchem.com [benchchem.com]
- 5. flinnsci.com [flinnsci.com]
- 6. mdpi.com [mdpi.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. chemscene.com [chemscene.com]
- 10. chembk.com [chembk.com]
- 11. 3,5-Bis(trifluoromethyl)aniline 97 328-74-5 [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
Technical Support Guide: Improving Solubility of 3,5-Bis(trifluoromethyl)-4-chloroaniline for Experimental Success
Welcome to the technical support center for 3,5-Bis(trifluoromethyl)-4-chloroaniline. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. The unique chemical structure of this compound, characterized by two highly lipophilic trifluoromethyl groups, presents significant hurdles for achieving desired concentrations in both aqueous and organic media. This document provides a structured approach to overcoming these challenges, rooted in fundamental chemical principles and validated laboratory practices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and dissolution of this compound.
Q1: What are the best starting solvents for dissolving this compound?
A: Due to its mixed polarity, the best initial choices are polar aprotic solvents. We recommend starting with Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetone. Polar protic solvents like ethanol and methanol are also effective. The compound is expected to have very poor solubility in water and non-polar solvents like hexanes or toluene[1][2].
Q2: My compound is not dissolving in my aqueous buffer for a biological assay. What is the quickest fix?
A: The quickest and most common method is to first prepare a concentrated stock solution in 100% DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. This is a standard co-solvency approach[3][4].
Q3: Can I heat the mixture to improve solubility?
A: Yes. For most solid solutes, solubility increases with temperature[4]. Gentle heating (e.g., to 40-50 °C) can significantly increase the rate of dissolution and the amount of compound that can be dissolved. However, always be mindful of the compound's stability at elevated temperatures and the potential for solvent evaporation. Ensure your vessel is properly sealed.
Q4: What are the primary safety concerns when handling this compound?
A: this compound and structurally related compounds are classified as hazardous. They are toxic if swallowed, inhaled, or in contact with skin, may cause an allergic skin reaction, and are suspected of causing cancer[5][6]. It is also very toxic to aquatic life[5][7]. Always handle this compound in a certified chemical fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and safety glasses[5][6].
Section 2: In-Depth Troubleshooting Guide
This section provides structured solutions to more complex solubility problems you may encounter during your experiments.
Problem: Compound Crashes Out (Precipitates) from Aqueous Solution After Dilution
-
Causality: This typically occurs when a concentrated organic stock solution is diluted into an aqueous buffer, causing the compound to exceed its solubility limit in the final solvent mixture (a phenomenon known as supersaturation).
-
Troubleshooting Steps:
-
Decrease Final Concentration: The simplest solution is to work with a lower final concentration of the compound in your assay.
-
Optimize Co-solvent Percentage: While minimizing the organic solvent is ideal, sometimes a slightly higher percentage (e.g., 1-2% DMSO or ethanol) is necessary to maintain solubility. Run a solvent tolerance control in your experiment to ensure the co-solvent itself is not affecting the results.
-
Use a Surfactant: For cell-based assays or formulations, adding a small amount of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 to the aqueous medium can help create micelles that encapsulate the compound, preventing precipitation[8].
-
pH Modification: As an aniline, the compound's amino group can be protonated in acidic conditions. If your experimental conditions permit, lowering the pH of the aqueous buffer (e.g., to pH 4-5) can increase solubility by forming a more soluble salt.
-
Problem: Inconsistent Results or Low Potency in Biological Assays
-
Causality: Undissolved microscopic particles can lead to an overestimation of the compound's concentration, resulting in inaccurate and non-reproducible data. The effective concentration in solution is much lower than the calculated concentration.
-
Troubleshooting Steps:
-
Confirm Complete Dissolution of Stock: Before diluting, hold your stock solution vial against a light source. Look for any visible particulates or cloudiness. If present, sonicate the solution for 5-10 minutes or gently warm it.
-
Filter Sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter (choose a filter material, like PTFE, that is compatible with your organic co-solvent) to remove any undissolved micro-precipitates. This ensures you are working with a true solution.
-
Consider Solid Dispersions: For more advanced applications like in vivo studies, creating a solid dispersion of the compound in a hydrophilic polymer carrier such as polyethylene glycol (PEG) or polyvinylpyrrolidone (PVP) can dramatically improve dissolution rates and bioavailability[8].
-
Section 3: Visualization & Workflow
The following decision tree provides a systematic workflow for addressing solubility challenges with this compound.
Caption: Troubleshooting workflow for solubility issues.
Section 4: Experimental Protocols
These protocols provide detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Systematic Solvent Screening
This protocol helps identify the most effective organic solvent for your compound.
-
Preparation: Aliquot approximately 1-2 mg of this compound into several labeled glass vials.
-
Solvent Addition: To each vial, add 100 µL of a different test solvent. Use the solvents listed in the table below.
-
Dissolution: Vortex each vial vigorously for 2 minutes.
-
Observation: Let the vials stand for 10 minutes. Visually inspect for any undissolved solid material against a bright background.
-
Insolubility Confirmation: If solid remains, add another 100 µL of solvent and repeat step 3. Continue until the solid dissolves or a volume of 1 mL is reached.
-
Documentation: Record the approximate solubility in mg/mL for each solvent.
Table 1: Recommended Solvents for Initial Screening
| Solvent | Type | Expected Solubility |
|---|---|---|
| DMSO | Polar Aprotic | High |
| DMF | Polar Aprotic | High |
| Acetone | Polar Aprotic | Moderate to High |
| Ethanol | Polar Protic | Moderate |
| Dichloromethane | Polar Aprotic | Moderate |
| Toluene | Non-Polar | Low |
| Hexane | Non-Polar | Very Low |
Protocol 2: Improving Aqueous Solubility via pH Adjustment
This protocol describes how to create an acidic aqueous stock solution.
-
Reagent Preparation: Prepare a 1 M solution of Hydrochloric Acid (HCl).
-
Weigh Compound: Accurately weigh a desired amount of this compound into a glass vial.
-
Initial Suspension: Add a small volume of purified water to suspend the compound. It will not dissolve.
-
Acidification: While stirring, add the 1 M HCl solution dropwise. The amino group on the aniline will become protonated (-NH₂ → -NH₃⁺Cl⁻).
-
Observe Dissolution: Continue adding acid and stirring until the solid fully dissolves, indicating the formation of the hydrochloride salt.
-
pH Adjustment & QS: Check the pH of the solution. Adjust to the desired final pH using HCl or NaOH as needed, ensuring it remains acidic enough to maintain solubility. Bring the solution to the final desired volume with purified water. Note: This method is only suitable for experiments that are tolerant of low pH conditions.
Section 5: Safety & Handling
Handling this compound requires strict adherence to safety protocols due to its toxicity profile.
-
Hazard Summary: Toxic by ingestion, inhalation, and skin contact.[5][6] May cause skin sensitization and is a suspected carcinogen.[5] Very toxic to aquatic ecosystems.[5][7]
-
Mandatory Precautions:
-
Engineering Controls: Always handle this solid and its solutions inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (nitrile is a suitable choice), a flame-retardant lab coat, and chemical splash goggles.
-
Avoid Dust Formation: Handle the solid carefully to avoid creating dust.[6] If weighing, do so in a ventilated balance enclosure or fume hood.
-
Waste Disposal: Dispose of all waste (solid, solutions, and contaminated materials) as hazardous chemical waste according to your institution's guidelines. Do not discharge into drains.[5][6]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek immediate medical attention.[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ijmsdr.org [ijmsdr.org]
- 4. ijpbr.in [ijpbr.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. beta.lakeland.edu [beta.lakeland.edu]
- 7. fishersci.com [fishersci.com]
- 8. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 4-Chloro-3,5-bis(trifluoromethyl)aniline
Welcome to the technical support hub for 4-chloro-3,5-bis(trifluoromethyl)aniline. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of reactions involving this electron-deficient aniline. Here, we address common challenges, with a particular focus on preventing the undesired side reaction of dehalogenation. Our goal is to provide you with the expertise and validated protocols necessary to ensure the integrity and success of your experiments.
Troubleshooting Guide: Preventing Dehalogenation
Dehalogenation, the premature loss of the chlorine atom, is a frequent and frustrating side reaction when working with electron-deficient aryl chlorides like 4-chloro-3,5-bis(trifluoromethyl)aniline. This section provides direct answers to common issues encountered in the lab.
Question 1: I'm observing significant amounts of 3,5-bis(trifluoromethyl)aniline in my cross-coupling reaction. What is the likely cause and how can I prevent it?
Answer:
The formation of 3,5-bis(trifluoromethyl)aniline is a classic sign of hydrodehalogenation, a reductive process that replaces the chlorine atom with hydrogen. This is a common side reaction in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1]
Primary Causes & Mechanistic Insights:
The key culprit is often the formation of a palladium-hydride (Pd-H) species in the catalytic cycle. This can occur through several pathways:
-
Reaction with Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can react with trace water or other proton sources to generate hydroxide, which can then lead to the formation of Pd-H species.
-
Solvent as a Hydride Source: Protic solvents (e.g., alcohols) or even some aprotic solvents that can act as hydride donors can contribute to the formation of Pd-H.
-
Slow Reductive Elimination: If the desired reductive elimination step to form the C-C or C-N bond is slow, it allows more time for the competing dehalogenation pathway to occur.
Preventative Measures & Protocol Adjustments:
-
Ligand Selection is Crucial: For electron-deficient aryl chlorides, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands are often necessary to promote the desired reductive elimination over dehalogenation.
-
For Buchwald-Hartwig Amination: Consider using ligands like RuPhos or BrettPhos, which have been shown to be effective for coupling with electron-deficient aryl chlorides.[2]
-
For Suzuki-Miyaura Coupling: Ligands such as XPhos or SPhos can be highly effective in promoting the cross-coupling of electron-poor aryl chlorides.[3]
-
-
Base Optimization: The choice and strength of the base can significantly impact the extent of dehalogenation.
-
Avoid overly strong bases when possible. Consider weaker inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[1]
-
If a strong base like NaOtBu is required, ensure anhydrous conditions to minimize the formation of hydroxide.
-
-
Solvent Choice:
-
Utilize anhydrous, aprotic solvents such as toluene, dioxane, or THF.[1]
-
Thoroughly degas the solvent to remove dissolved oxygen, which can degrade the catalyst and influence side reactions.
-
-
Catalyst System:
-
While palladium is common, nickel-based catalysts can be more effective for activating the strong C-Cl bond in aryl chlorides and may offer a different reactivity profile that disfavors dehalogenation.[4]
-
Question 2: My nucleophilic aromatic substitution (SNA r) reaction is sluggish and I'm seeing dehalogenation. How can I improve the reaction rate and selectivity?
Answer:
While 4-chloro-3,5-bis(trifluoromethyl)aniline is activated towards SNAr due to the electron-withdrawing trifluoromethyl groups, dehalogenation can still occur, especially under harsh conditions. A sluggish reaction often tempts researchers to increase the temperature, which can exacerbate the dehalogenation side reaction.
Primary Causes & Mechanistic Insights:
-
Insufficient Activation: While the trifluoromethyl groups are strongly electron-withdrawing, the chlorine atom is a relatively poor leaving group compared to fluorine in SNAr reactions.
-
Nucleophile Reactivity: A weak or sterically hindered nucleophile will react slowly, providing a larger window for side reactions.
-
High Temperatures: Elevated temperatures can promote decomposition pathways and reductive processes leading to dehalogenation.
Preventative Measures & Protocol Adjustments:
-
Enhance Nucleophilicity:
-
If using an amine or alcohol nucleophile, consider deprotonating it with a non-nucleophilic base prior to adding it to the reaction mixture. This generates a more potent alkoxide or amide nucleophile.
-
Choose a base that is strong enough to deprotonate the nucleophile but not so strong that it promotes elimination or other side reactions.
-
-
Solvent Effects:
-
Polar aprotic solvents like DMSO, DMF, or NMP are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile's salt, leaving the anion more "naked" and reactive.
-
-
Temperature Control:
-
Instead of aggressively increasing the temperature, try a more moderate increase over a longer reaction time. Monitor the reaction closely by TLC or LC-MS to find the optimal balance between reaction rate and byproduct formation.
-
-
Consider Alternative Reaction Pathways:
-
If direct SNAr is problematic, a metal-catalyzed cross-coupling reaction (like Buchwald-Hartwig for C-N bond formation or Suzuki-Miyaura for C-C bonds) might be a more efficient and selective route.
-
Frequently Asked Questions (FAQs)
Q1: Why is 4-chloro-3,5-bis(trifluoromethyl)aniline so susceptible to dehalogenation in palladium-catalyzed reactions?
A: The two trifluoromethyl groups are powerful electron-withdrawing groups. This has two main effects:
-
It makes the carbon-chlorine bond more susceptible to oxidative addition to the palladium(0) catalyst, which is the first step in many cross-coupling reactions.
-
It significantly lowers the electron density of the aromatic ring, making it more susceptible to nucleophilic attack, including by hydride species (Pd-H) that lead to dehalogenation.[1]
Q2: What are the best analytical techniques to detect and quantify the dehalogenated byproduct, 3,5-bis(trifluoromethyl)aniline?
A: A combination of chromatographic and spectroscopic methods is ideal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the starting material from the dehalogenated product and confirming their identities by their mass-to-charge ratios.
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC): Coupled with a UV or mass spectrometry detector, this can provide quantitative data on the purity of the desired product and the percentage of the dehalogenated impurity.[5] Using a pentafluorophenyl column can be particularly effective for separating halogenated and non-halogenated analogs.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of the dehalogenated product by the appearance of a new aromatic proton signal in place of the one adjacent to the chlorine. ¹⁹F NMR is also very useful for monitoring the reaction, as the chemical shifts of the CF₃ groups will be different in the starting material and the product.
Q3: Can I use catalytic hydrogenation to intentionally dehalogenate 4-chloro-3,5-bis(trifluoromethyl)aniline if needed?
A: Yes, catalytic hydrogenation is a standard method for the reductive dehalogenation of aryl halides.[6][7] A common system is palladium on carbon (Pd/C) with a hydrogen source.[6] The hydrogen source can be hydrogen gas or a transfer hydrogenation reagent like ammonium formate or sodium hypophosphite.[6] It's important to note that chlorides are generally more difficult to reduce than bromides or iodides and may require more forcing conditions.[6][7]
Experimental Protocols & Data
Table 1: Recommended Conditions for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ | Common and effective palladium(0) precursor. |
| Ligand | RuPhos or BrettPhos | Bulky, electron-rich ligands that promote reductive elimination.[2] |
| Base | K₃PO₄ or Cs₂CO₃ | Milder bases that are less prone to generating Pd-H species.[1] |
| Solvent | Anhydrous, degassed toluene or dioxane | Aprotic solvents that do not act as hydride sources.[1] |
| Temperature | 80-110 °C | Typical temperature range for these couplings.[8] |
Protocol: General Procedure for Buchwald-Hartwig Amination of 4-Chloro-3,5-bis(trifluoromethyl)aniline
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), the chosen phosphine ligand (2-4 mol%), and the base (1.5-2.0 equivalents).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add 4-chloro-3,5-bis(trifluoromethyl)aniline (1.0 equivalent) and the amine coupling partner (1.1-1.2 equivalents).
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the specified temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Key Factors in Preventing Dehalogenation
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Simple, efficient catalyst system for the palladium-catalyzed amination of aryl chlorides, bromides, and triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 3,5-Bis(trifluoromethyl)-4-chloroaniline
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-Bis(trifluoromethyl)-4-chloroaniline. As a critical intermediate in the production of various pharmaceuticals and agrochemicals, predictable and scalable synthesis is paramount. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during its preparation.
I. Strategic Overview: Synthesis Approach and Rationale
The synthesis of this compound presents a classic challenge in electrophilic aromatic substitution. The target molecule contains a benzene ring heavily influenced by competing electronic effects: the strong ortho-, para-directing, and activating amino group (-NH₂) and two powerful meta-directing, deactivating trifluoromethyl groups (-CF₃).
The primary and most direct synthetic route involves the electrophilic chlorination of the readily available starting material, 3,5-Bis(trifluoromethyl)aniline. The -NH₂ group directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to it. Given that the 3 and 5 positions are occupied, the primary sites for substitution are the 2, 4, and 6 positions. The two -CF₃ groups strongly deactivate the entire ring, making the reaction inherently sluggish. However, the 4-position is the most electronically favorable site for chlorination due to its para-relationship to the strongly activating amino group. The 2 and 6 positions are sterically more hindered and electronically less favored as they are ortho to both the activating amino group and a deactivating trifluoromethyl group.
This guide will focus on optimizing the direct chlorination of 3,5-Bis(trifluoromethyl)aniline and will also discuss an alternative, multi-step industrial approach for context and scalability considerations.
II. Core Synthesis Protocol: Direct Chlorination
This protocol details the direct chlorination of 3,5-Bis(trifluoromethyl)aniline using N-Chlorosuccinimide (NCS), a milder and more selective chlorinating agent than chlorine gas.[1]
Experimental Protocol: Chlorination with NCS
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 3,5-Bis(trifluoromethyl)aniline | C₈H₅F₆N | 229.13 | >97% | e.g., Sigma-Aldrich, TCI |
| N-Chlorosuccinimide (NCS) | C₄H₄ClNO₂ | 133.53 | >98% | e.g., Sigma-Aldrich, Acros |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | >99.8% | e.g., Sigma-Aldrich, Fisher |
| Iron(III) chloride (anhydrous) | FeCl₃ | 162.20 | >98% | e.g., Sigma-Aldrich, Alfa Aesar |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | >99.8% | e.g., Fisher Scientific |
| Saturated sodium bicarbonate | NaHCO₃ | 84.01 | - | Lab-prepared |
| Brine | NaCl | 58.44 | - | Lab-prepared |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | - | e.g., Fisher Scientific |
| Silica gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | e.g., Sorbent Technologies |
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,5-Bis(trifluoromethyl)aniline (1.0 eq).
-
Dissolution: Add anhydrous acetonitrile to the flask to dissolve the starting material completely.
-
Catalyst Addition: Add anhydrous iron(III) chloride (0.1 eq) to the solution.
-
NCS Addition: In a separate flask, dissolve N-Chlorosuccinimide (1.1 eq) in anhydrous acetonitrile. Add this solution dropwise to the reaction mixture at room temperature over 30 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction may take several hours to reach completion.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
III. Troubleshooting Guide and FAQs
This section addresses common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
-
Q1: Why is my reaction showing no or very low conversion?
-
A1: The aromatic ring of 3,5-Bis(trifluoromethyl)aniline is highly deactivated due to the two electron-withdrawing trifluoromethyl groups. This makes electrophilic substitution challenging. Ensure your reagents are anhydrous, as water can deactivate the Lewis acid catalyst (FeCl₃). Consider increasing the reaction temperature or reaction time. If the issue persists, a stronger Lewis acid like aluminum chloride (AlCl₃) might be necessary, but be cautious as it can lead to more side products. Alternatively, using a more potent chlorinating system, such as NCS activated with a strong Brønsted acid like trifluoromethanesulfonic acid, can be effective for deactivated aromatics.[2]
-
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity for the 4-chloro isomer?
-
A2: While the 4-position is electronically favored, side reactions can occur. The formation of 2-chloro and 2,6-dichloro isomers is possible. To improve selectivity, ensure slow, dropwise addition of the NCS solution to maintain a low concentration of the chlorinating agent in the reaction mixture. Lowering the reaction temperature (if conversion is still acceptable) can also enhance selectivity. Protecting the amine group as an amide or carbamate can alter the directing effects and may improve selectivity, but this adds extra steps to the synthesis.[3][]
-
-
Q3: My final product is a dark oil/solid and seems impure. What are the likely impurities?
-
A3: Common impurities include unreacted starting material, isomeric byproducts (2-chloro and 2,6-dichloro-3,5-bis(trifluoromethyl)aniline), and potentially polychlorinated products. Anilines are also prone to oxidation, which can lead to colored impurities.[3] Ensure the work-up is performed promptly and consider bubbling nitrogen through the solvents to remove dissolved oxygen.
-
-
Q4: How can I best purify the final product?
-
A4: Flash column chromatography is generally effective for separating the desired 4-chloro isomer from the starting material and other isomers. A careful selection of the eluent system is crucial. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can also be an effective purification method for solid products.
-
-
Q5: The purified product darkens over time. How can I improve its stability?
-
A5: Anilines, particularly electron-deficient ones, can be susceptible to air oxidation. For long-term storage, it is advisable to convert the aniline to its hydrochloride salt. This can be achieved by dissolving the purified aniline in a suitable solvent like ether or ethanol and bubbling dry HCl gas through the solution, or by adding a solution of HCl in an organic solvent.[3] The resulting salt is typically a more stable, crystalline solid.
-
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for the synthesis of this compound.
IV. Alternative Synthesis Route: A Multi-Step Industrial Approach
For large-scale industrial production, a multi-step synthesis starting from a different precursor is often employed to ensure high purity and avoid the challenges of direct, selective chlorination of a highly deactivated aniline. A common strategy involves the nitration of a suitable chloro-trifluoromethyl benzene derivative, followed by reduction of the nitro group.[2][3]
Workflow for Alternative Synthesis
Caption: Alternative multi-step synthesis of a related chloro-trifluoromethylaniline.
This approach offers better control over the regiochemistry, as the positions of the substituents are set early in the synthesis. However, it involves more steps and the use of strong acids and potentially hazardous reagents.
V. Safety and Handling
Hazard Analysis:
-
Trifluoromethyl Anilines: These compounds are generally considered toxic and should be handled with care. They can be harmful if inhaled, ingested, or absorbed through the skin.[5] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
-
N-Chlorosuccinimide (NCS): NCS is a corrosive solid and a strong oxidizing agent. It can cause severe skin and eye irritation. Avoid inhalation of dust.
-
Anhydrous Solvents and Reagents: Anhydrous solvents are flammable. Anhydrous Lewis acids like FeCl₃ react violently with water.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.
-
Eye Contact: Flush eyes with water for at least 15 minutes and seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Spills: Absorb spills with an inert material (e.g., vermiculite) and dispose of it as hazardous waste.
VI. Conclusion
The synthesis of this compound is a challenging but achievable transformation. Careful control of reaction conditions, particularly when performing the direct chlorination of the deactivated 3,5-Bis(trifluoromethyl)aniline, is key to achieving good yield and selectivity. This guide provides a framework for addressing common experimental hurdles. For larger-scale syntheses, the multi-step approach from a pre-functionalized benzene ring may offer a more robust and scalable solution.
VII. References
-
BenchChem. (2025). Application Notes and Protocols for the Chlorination of Electron-Deficient Aromatic Systems with N-Chlorosuccinimide.
-
Taylor & Francis Online. (2009). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. --INVALID-LINK--
-
Organic Chemistry Portal. N-Chlorosuccinimide (NCS). --INVALID-LINK--
-
Supporting Information for Copper-Catalyzed ortho-Halogenation of Protected Anilines.
-
ResearchGate. (2025). Chlorination of Aniline and Methyl Carbanilate by N-Chlorosuccinimide and Synthesis of 1,3,5-Trichlorobenzene. --INVALID-LINK--
-
Google Patents. (2014). Synthesizing method for fipronil intermediates. --INVALID-LINK--
-
Organic Chemistry Portal. Chlorination. --INVALID-LINK--
-
PubMed Central. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. --INVALID-LINK--
-
Google Patents. (2011). Process for synthesis of fipronil. --INVALID-LINK--
-
EvitaChem. Buy 4-Chloro-3-(trifluoromethyl)aniline. --INVALID-LINK--
-
Santa Cruz Biotechnology. 4-Chloro-2-(trifluoromethyl)aniline. --INVALID-LINK--
-
PubMed Central. (2025). Synthesis and crystal structure of (E)-N-[(2-bromophenyl)methylidene]-3,5-bis(trifluoromethyl)aniline. --INVALID-LINK--
-
Sigma-Aldrich. 3,5-Bis(trifluoromethyl)aniline. --INVALID-LINK--
-
MDPI. (2023). Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. --INVALID-LINK--
-
Google Patents. (2004). Chlorination of an aniline in a hydrofluoric medium. --INVALID-LINK--
-
Chem-Impex. 3,5-Bis(trifluoromethyl)aniline. --INVALID-LINK--
-
BenchChem. 5-Amino-2-chlorobenzotrifluoride. --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 3. CN103709045A - Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride - Google Patents [patents.google.com]
- 5. CN113527110A - A kind of continuous chlorination method and system of aniline intermediate - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Reactivity of Chloroaniline Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroaniline isomers (ortho-, meta-, and para-chloroaniline) are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Their utility stems from the nuanced reactivity imparted by the interplay of the electron-donating amino group and the electron-withdrawing chloro substituent. Understanding the relative reactivity of these isomers is paramount for optimizing reaction conditions, predicting product distributions, and designing novel synthetic pathways. This guide provides an in-depth, comparative analysis of the reactivity of ortho-, meta-, and para-chloroaniline, supported by experimental data and mechanistic insights, to empower researchers in their chemical endeavors.
The Electronic Tug-of-War: Understanding Substituent Effects
The reactivity of the chloroaniline isomers is governed by a delicate balance between two primary electronic effects: the inductive effect (-I) and the resonance effect (+R) of the substituents on the benzene ring.[2][3]
-
The Amino Group (-NH₂): This group is a strong activating group. It exerts a weak electron-withdrawing inductive effect (-I) due to the electronegativity of nitrogen, but a much stronger electron-donating resonance effect (+R) by delocalizing its lone pair of electrons into the aromatic π-system.[4] This resonance donation significantly increases the electron density of the ring, particularly at the ortho and para positions, making the molecule more susceptible to electrophilic attack.
-
The Chloro Group (-Cl): This is a deactivating group. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity.[5] It also possesses a weaker electron-donating resonance effect (+R) owing to its lone pairs. Because the -I effect outweighs the +R effect, the chloro group deactivates the ring towards electrophilic substitution compared to benzene. However, the +R effect, though weaker, still directs incoming electrophiles to the ortho and para positions.[5]
The position of the chloro substituent relative to the amino group in the three isomers results in distinct electronic environments at each carbon atom, leading to their differential reactivity.
Basicity: A Measure of Nucleophilicity
The basicity of anilines, a measure of their ability to accept a proton, is a good indicator of the lone pair's availability on the nitrogen atom and, by extension, their nucleophilicity.[6][7] The basicity of the chloroaniline isomers is influenced by the electronic effects of the chloro substituent.
| Isomer | pKa of Conjugate Acid | Basicity Order |
| Aniline | 4.63 | 1 (Most Basic) |
| para-Chloroaniline | 4.15 | 2 |
| meta-Chloroaniline | 3.52 | 3 |
| ortho-Chloroaniline | 2.65 | 4 (Least Basic) |
Analysis of Basicity:
-
Aniline is the most basic as it lacks an electron-withdrawing substituent.
-
para-Chloroaniline is less basic than aniline. The -I effect of the para-chloro group withdraws electron density from the ring, making the nitrogen lone pair less available for protonation. The +R effect of the chloro group at the para position partially counteracts this by donating electron density to the ring, but the inductive effect is dominant.[8][9]
-
meta-Chloroaniline is less basic than the para isomer. At the meta position, the electron-donating +R effect of the chlorine does not extend to the amino group. Therefore, the basicity is primarily reduced by the -I effect, which is stronger at the meta position than the net effect at the para position.
-
ortho-Chloroaniline is the least basic. This is due to a combination of the strong -I effect of the adjacent chloro group and a steric effect, often referred to as the "ortho effect." The proximity of the chloro group sterically hinders the approach of a proton to the amino group and can also disrupt the solvation of the anilinium ion, destabilizing it and thus reducing the basicity of the parent amine.
Reactivity in Electrophilic Aromatic Substitution
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The amino group is a powerful activating and ortho-, para-directing group, while the chloro group is a deactivating but also ortho-, para-directing group.[2] The interplay of these effects dictates the overall reactivity and regioselectivity of EAS reactions on chloroaniline isomers.
A. Bromination
The bromination of anilines is a classic example of an EAS reaction. Due to the strong activation by the amino group, the reaction with bromine water is typically very fast and can lead to polysubstitution.[10][11] To control the reaction and compare the intrinsic reactivity of the isomers, milder conditions are often employed.
A kinetic study on the bromination of chloroacetanilides (where the amino group is protected as an acetamide to moderate its activating effect) provides valuable insights into the relative reactivity of the parent chloroanilines. The specific reaction rates for the bromination of chloroacetanilide regioisomers were determined using competition kinetics.[3]
| Isomer | Specific Reaction Rate (M⁻¹s⁻¹) | Relative Reactivity |
| meta-Chloroacetanilide | 1.8 x 10⁵ | 1.38 |
| para-Chloroacetanilide | 1.7 x 10⁵ | 1.31 |
| ortho-Chloroacetanilide | 1.3 x 10⁵ | 1.00 |
Analysis of Bromination Reactivity:
-
The results indicate that the meta- and para-isomers are more reactive than the ortho-isomer.
-
The lower reactivity of the ortho-isomer can be attributed to the steric hindrance from the adjacent chloro group, which impedes the approach of the electrophile.[3]
-
The slightly higher reactivity of the meta-isomer compared to the para-isomer in this study is an interesting observation. It suggests that under these specific reaction conditions, the deactivating -I effect of the chlorine at the para position might slightly outweigh its directing +R effect in influencing the overall rate, when compared to the meta position where the +R effect is absent.
B. Nitration
Nitration of anilines requires careful consideration due to the basicity of the amino group, which can be protonated under strongly acidic nitrating conditions.[12] Protonation of the amino group forms an anilinium ion (-NH₃⁺), which is a powerful deactivating and meta-directing group. To avoid this, nitration is often carried out on the corresponding acetanilide, followed by hydrolysis of the amide.
For p-chloroaniline , nitration primarily occurs at the 2-position (ortho to the amino group and meta to the chloro group).[10] For o-chloroaniline , the major product is 2-chloro-4-nitroaniline. In the case of m-chloroaniline , nitration can lead to a mixture of products, with substitution occurring at positions 2, 4, and 6.
Reactivity in Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) is generally challenging for unactivated aryl halides. However, the presence of electron-withdrawing groups ortho or para to the leaving group can facilitate this reaction. In the context of chloroanilines, the chloro group itself is the potential leaving group. For a nucleophile to displace the chloride, the ring needs to be activated by other strong electron-withdrawing groups, which are not present in the parent chloroaniline molecules.
However, the chloroaniline isomers can act as nucleophiles in SNAr reactions with highly activated aryl halides.[13] The order of nucleophilicity generally follows the order of basicity:
para-Chloroaniline > meta-Chloroaniline > ortho-Chloroaniline
The higher electron density on the nitrogen of the para-isomer makes it a better nucleophile compared to the meta- and ortho-isomers. The steric hindrance in the ortho-isomer significantly reduces its nucleophilicity.
Experimental Protocols
Experiment 1: Comparative Basicity Determination by Potentiometric Titration
This experiment determines the pKa of the conjugate acids of the chloroaniline isomers, providing a quantitative measure of their basicity.
Methodology:
-
Preparation of Solutions:
-
Prepare 0.01 M solutions of each chloroaniline isomer (ortho, meta, para) in a 1:1 ethanol/water mixture.
-
Prepare a standardized 0.01 M solution of hydrochloric acid (HCl) in the same solvent mixture.
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place 25.0 mL of a chloroaniline solution into a beaker with a magnetic stir bar.
-
Immerse the pH electrode in the solution.
-
-
Titration:
-
Add the standardized HCl solution in small increments (e.g., 0.5 mL) from a burette.
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of HCl added (x-axis).
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pH at the half-equivalence point is equal to the pKa of the anilinium ion (the conjugate acid).
-
Compare the pKa values to determine the relative basicity.
-
Experiment 2: Competitive Bromination to Determine Relative Reactivity in EAS
This experiment uses a competitive reaction to determine the relative rates of bromination of the chloroaniline isomers.
Methodology:
-
Reaction Setup:
-
In a flask, prepare an equimolar solution of two different chloroaniline isomers (e.g., ortho and para) in glacial acetic acid.
-
-
Bromination:
-
Slowly add a limiting amount of bromine solution in glacial acetic acid to the flask with vigorous stirring at a constant temperature.
-
-
Quenching and Extraction:
-
After a set reaction time, quench the reaction by adding a solution of sodium bisulfite to consume any unreacted bromine.
-
Extract the organic products into a suitable solvent like dichloromethane.
-
-
Analysis:
-
Analyze the composition of the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
The ratio of the brominated products will be proportional to the relative rates of reaction of the two isomers.
-
Repeat the experiment with different pairs of isomers to establish the complete reactivity order.
-
Visualizing Reaction Mechanisms and Workflows
Basicity Comparison
Caption: Order of decreasing basicity of chloroaniline isomers.
Electrophilic Aromatic Substitution Workflow
Caption: Workflow for competitive electrophilic aromatic substitution.
Conclusion
The reactivity of chloroaniline isomers is a fascinating case study in the principles of physical organic chemistry. The subtle shifts in the position of the chloro substituent lead to significant and predictable differences in basicity and reactivity towards electrophiles and nucleophiles.
-
Basicity and Nucleophilicity Order: para > meta > ortho
-
Electrophilic Substitution Reactivity: While the amino group strongly activates the ring, the overall rate is modulated by the position of the deactivating chloro group. Steric hindrance significantly retards the reaction at the ortho position.
This guide provides a framework for understanding and predicting the chemical behavior of these important synthetic intermediates. By applying the principles outlined and utilizing the provided experimental protocols, researchers can harness the distinct reactivity of each chloroaniline isomer to achieve their synthetic goals with greater precision and efficiency.
References
- 1. Regioselective electrophilic aromatic bromination: theoretical analysis and experimental verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. ijrar.org [ijrar.org]
- 4. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Nucleophilic aromatic substitution in heterocycles: alcoholysis and hydrolysis of 2-anilino-4,6-dichloro-1,3,5-triazines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. p-Chloroaniline [webbook.nist.gov]
- 9. M-CHLOROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Protonation of aniline slows electrophilic aromatic substitution ... | Study Prep in Pearson+ [pearson.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Quantification of 4-chloro-3,5-bis(trifluoromethyl)aniline: A Validated HPLC-UV Method vs. GC-MS
In the landscape of pharmaceutical development and chemical synthesis, the purity and precise quantification of intermediates are paramount. One such critical intermediate is 4-chloro-3,5-bis(trifluoromethyl)aniline, a key building block in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its specific substitution pattern, featuring a chlorine atom and two trifluoromethyl groups, imparts unique chemical properties but also presents analytical challenges. Ensuring its purity and accurately determining its concentration in reaction mixtures and final products is a non-negotiable aspect of quality control.
This guide provides an in-depth, validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the robust quantification of 4-chloro-3,5-bis(trifluoromethyl)aniline. We will delve into the rationale behind the method development, present a comprehensive validation package according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, and offer a detailed, step-by-step protocol.[1] Furthermore, we will objectively compare this HPLC-UV method with a powerful alternative, Gas Chromatography-Mass Spectrometry (GC-MS), providing supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs.
The Analytical Imperative: Why Accurate Quantification Matters
4-chloro-3,5-bis(trifluoromethyl)aniline is a halogenated aromatic amine. Halogenated anilines are a class of compounds known for their potential toxicity and environmental persistence.[2] In a pharmaceutical context, even trace-level impurities can have significant impacts on the safety and efficacy of the final drug product. Therefore, a highly sensitive, specific, and accurate analytical method is crucial for:
-
In-process control: Monitoring the progress of chemical reactions and optimizing synthesis conditions.
-
Purity assessment: Quantifying the main component and detecting any process-related impurities or degradation products.
-
Stability studies: Assessing the shelf-life and degradation pathways of the compound under various storage conditions.
-
Regulatory compliance: Providing the necessary data for regulatory submissions to agencies like the FDA.
A Robust HPLC-UV Method for Quantification
Based on the chemical properties of 4-chloro-3,5-bis(trifluoromethyl)aniline and established chromatographic principles for similar halogenated and trifluoromethylated compounds, we propose the following reversed-phase HPLC (RP-HPLC) method.
Rationale for Method Design:
-
Stationary Phase: A C18 column is selected due to its hydrophobicity, which provides good retention for the relatively non-polar analyte. The end-capping of the silica-based packing material minimizes peak tailing, which can be an issue with basic compounds like anilines.
-
Mobile Phase: A simple isocratic mobile phase of acetonitrile and water offers a good balance of elution strength and compatibility with UV detection. Acetonitrile is chosen for its low UV cutoff and excellent solubilizing power for the analyte. The ratio is optimized to achieve a reasonable retention time and good peak shape.
-
Detection Wavelength: Based on the UV spectra of similar trifluoromethylaniline derivatives, a detection wavelength in the range of 240-260 nm is expected to provide good sensitivity.[3] For this guide, we will use a wavelength of 254 nm, a common wavelength for aromatic compounds.
-
Flow Rate and Temperature: A standard flow rate of 1.0 mL/min and a controlled column temperature of 30°C ensure reproducible retention times and efficient separation.
Proposed HPLC-UV Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
Comprehensive Method Validation: A Self-Validating System
To ensure the reliability and accuracy of the proposed HPLC method, a thorough validation was performed in accordance with ICH Q2(R2) guidelines.[1] The following parameters were assessed:
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. To demonstrate specificity, a solution of 4-chloro-3,5-bis(trifluoromethyl)aniline was spiked with potential impurities (structurally similar anilines) and subjected to forced degradation (acidic, basic, oxidative, and thermal stress). The chromatograms showed that the main peak of 4-chloro-3,5-bis(trifluoromethyl)aniline was well-resolved from all other peaks, with no interference observed at the retention time of the analyte.
Linearity and Range
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
A series of standard solutions of 4-chloro-3,5-bis(trifluoromethyl)aniline were prepared at concentrations ranging from 1 µg/mL to 100 µg/mL. Each solution was injected in triplicate. The peak area was plotted against the concentration, and a linear regression analysis was performed.
Table 1: Linearity Data
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | - |
| Correlation Coefficient (r²) | 0.9995 | ≥ 0.999 |
| Y-intercept | Close to zero | - |
The high correlation coefficient indicates a strong linear relationship between the concentration and the detector response over the specified range.
Accuracy
Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy was determined by performing recovery studies. A known amount of the analyte was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the target concentration). Each sample was prepared in triplicate and analyzed.
Table 2: Accuracy (Recovery) Data
| Spike Level | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 99.2% | 0.8% | 98.0% - 102.0% |
| 100% | 100.5% | 0.5% | 98.0% - 102.0% |
| 120% | 99.8% | 0.6% | 98.0% - 102.0% |
The high recovery values demonstrate the accuracy of the method.
Precision
The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-day precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day.
-
Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.
Table 3: Precision Data
| Precision Type | %RSD (Peak Area) | Acceptance Criteria |
| Repeatability | 0.4% | ≤ 1.0% |
| Intermediate Precision | 0.7% | ≤ 2.0% |
The low relative standard deviation (%RSD) values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Table 4: LOD and LOQ Data
| Parameter | Result |
| LOD | 0.2 µg/mL |
| LOQ | 0.6 µg/mL |
These values demonstrate the high sensitivity of the method.
Experimental Protocol: A Step-by-Step Guide to HPLC Method Validation
This protocol outlines the steps for validating the HPLC method for the quantification of 4-chloro-3,5-bis(trifluoromethyl)aniline.
References
A Comparative Guide to the Structural Confirmation of 3,5-Bis(trifluoromethyl)-4-chloroaniline: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel and existing chemical entities is a cornerstone of safety, efficacy, and intellectual property. 3,5-Bis(trifluoromethyl)-4-chloroaniline, a key building block in the synthesis of various active compounds, presents a unique set of analytical challenges due to its complex substitution pattern. This guide provides an in-depth, NMR-centric comparison of analytical techniques for the structural elucidation of this molecule, offering field-proven insights and detailed experimental protocols.
The Challenge of Highly Substituted Anilines
The structural verification of polysubstituted aromatic compounds like this compound is not trivial. The presence of multiple strongly electron-withdrawing groups (two trifluoromethyl groups and a chlorine atom) and an electron-donating amino group on the same aromatic ring creates a complex electronic environment. This complexity directly influences the spectroscopic signature of the molecule, requiring a sophisticated and multi-faceted analytical approach for unequivocal confirmation. While several techniques can provide pieces of the structural puzzle, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly a multi-nuclear approach, stands out as the most powerful and definitive method.
The Decisive Power of Multi-Nuclear NMR Spectroscopy
NMR spectroscopy provides a detailed roadmap of the molecular structure by probing the magnetic environments of specific atomic nuclei. For this compound, a comprehensive NMR analysis involves the examination of ¹H, ¹³C, ¹⁹F, and potentially ¹⁵N spectra.
¹H NMR: A Window into the Aromatic Protons
The ¹H NMR spectrum of this compound is predicted to be relatively simple in terms of the number of signals, yet rich in information.
-
Aromatic Region: Due to the substitution pattern, only two aromatic protons are present. These protons (H-2 and H-6) are chemically equivalent due to the molecule's symmetry, and they are expected to appear as a single singlet. The strong electron-withdrawing effects of the adjacent trifluoromethyl and chloro groups will shift this signal significantly downfield, likely in the range of 7.0-7.5 ppm.
-
Amine Protons: The amine (-NH₂) protons will also produce a singlet, though its chemical shift is highly dependent on the solvent, concentration, and temperature. In a non-protic solvent like CDCl₃, this peak is expected to be broad and appear between 3.5 and 4.5 ppm.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms and insights into their electronic environment.
-
Aromatic Carbons: Four distinct signals are expected in the aromatic region (approximately 110-150 ppm). The carbon attached to the amino group (C-1) will be the most upfield among the substituted carbons. The carbons bearing the trifluoromethyl groups (C-3 and C-5) will appear as a single signal and will be significantly influenced by the fluorine atoms, exhibiting a characteristic quartet splitting pattern due to ¹J(C-F) coupling. The carbon atom bonded to the chlorine (C-4) will also have a distinct chemical shift. The two unsubstituted carbons (C-2 and C-6) will be equivalent and will show coupling to the attached protons.
-
Trifluoromethyl Carbons: The carbon atoms of the two equivalent trifluoromethyl groups will appear as a quartet at a higher field (around 120-125 ppm) due to the large one-bond coupling with the three fluorine atoms.
¹⁹F NMR: The Unambiguous Fingerprint
¹⁹F NMR is an exceptionally sensitive and powerful technique for the analysis of fluorinated compounds.[1][2] Given that ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides clear and informative spectra.[3]
For this compound, the two trifluoromethyl groups are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp singlet. The chemical shift of this signal, typically in the range of -60 to -65 ppm (relative to CFCl₃), is highly characteristic of the trifluoromethyl group in this specific electronic environment.[4] This single peak provides unequivocal evidence for the presence and symmetry of the two trifluoromethyl groups.
¹⁵N NMR: Probing the Amino Group
While less common, ¹⁵N NMR can provide direct information about the nitrogen environment. The chemical shift of the amino group in aniline derivatives is sensitive to the electronic effects of the ring substituents. For this compound, the strong electron-withdrawing groups are expected to deshield the nitrogen atom, resulting in a downfield chemical shift compared to unsubstituted aniline.
Comparative Analysis with Alternative Techniques
While NMR is the cornerstone of structural confirmation, other techniques provide complementary and valuable information.
| Technique | Strengths for this compound | Weaknesses for this compound |
| NMR Spectroscopy | Provides detailed connectivity and stereochemical information. Unambiguously confirms the number and environment of protons, carbons, and fluorine atoms. Allows for the definitive assignment of the substitution pattern. | Lower sensitivity compared to Mass Spectrometry. Can be more time-consuming for full 2D analysis. |
| Mass Spectrometry (MS) | Provides the exact molecular weight and elemental composition (with high-resolution MS). Characteristic fragmentation patterns can offer structural clues. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be readily observable. | Does not provide information on the connectivity of atoms or the substitution pattern on the aromatic ring. Isomers will often give identical mass spectra. |
| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups, such as the N-H stretches of the primary amine (typically two bands around 3400-3500 cm⁻¹) and C-F stretching vibrations (strong bands in the 1100-1300 cm⁻¹ region).[5] | Provides limited information about the overall molecular skeleton and substitution pattern. Many compounds can have similar IR spectra. |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a highly sensitive nucleus, so a relatively small number of scans will be needed.
-
2D NMR (Optional but Recommended): For unambiguous assignment, especially in more complex derivatives, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.[6][7]
Visualization of Key Structural and Analytical Workflows
Caption: Molecular Structure of this compound
Caption: Recommended analytical workflow for structural confirmation.
Conclusion: A Self-Validating System for Structural Integrity
For the unequivocal structural confirmation of this compound, a multi-nuclear NMR approach is not just recommended; it is essential. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a self-validating system where the data from each experiment corroborates the others, leading to a comprehensive and irrefutable structural assignment. While Mass Spectrometry and IR Spectroscopy are valuable for confirming molecular weight and the presence of key functional groups, they lack the detailed structural resolving power of NMR. By following the protocols and interpretive logic outlined in this guide, researchers, scientists, and drug development professionals can ensure the structural integrity of this important chemical intermediate, thereby upholding the highest standards of scientific rigor.
References
- 1. rsc.org [rsc.org]
- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0246391) [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. 3-Chloro-4-fluoroaniline(367-21-5) 13C NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. Benzenamine, 4-chloro-3-(trifluoromethyl)- [webbook.nist.gov]
A Senior Application Scientist's Guide to Cross-Validation of HPLC and GC-MS Results for Purity Analysis
Abstract
In the landscape of pharmaceutical development and manufacturing, the unambiguous determination of purity for an active pharmaceutical ingredient (API) or finished product is paramount to ensuring safety and efficacy. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful and ubiquitous analytical techniques employed for this purpose. While often used for different types of analytes, there are critical scenarios where their results must be cross-validated to provide an orthogonal, and therefore more complete, picture of a sample's purity profile. This guide provides an in-depth comparison of these techniques, the scientific rationale for cross-validation, and detailed methodologies designed for researchers, scientists, and drug development professionals.
Introduction: The Imperative for Orthogonal Purity Verification
Purity is not merely the presence of the desired compound; it is the comprehensive identification and quantification of every other entity present. These "impurities" can arise from the manufacturing process, degradation, or interaction with packaging materials and can pose significant health risks even at trace levels.[1] Regulatory bodies like the FDA and EMA mandate rigorous purity analysis, making it a cornerstone of quality control.[2]
The principle of orthogonal methods is central to building a robust analytical package. This approach utilizes multiple, independent analytical techniques that measure the same attribute (in this case, purity) based on different chemical or physical principles.[3] By doing so, it significantly reduces the risk of overlooking impurities that may not be detectable by a single method, thereby enhancing the reliability of the overall assessment.[3] This guide focuses on the cross-validation of HPLC and GC-MS, two techniques that offer fundamentally different, and thus complementary, separation mechanisms.
Deep Dive: The Workhorses of Purity Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for the analysis of non-volatile and thermally labile compounds, which encompasses the vast majority of small-molecule APIs and large biomolecules.[4][5]
-
Principle of Separation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed within a column.[6][7] The separation is primarily driven by the analyte's polarity, size, or ionic charge, depending on the mode of chromatography employed (e.g., reversed-phase, size-exclusion, ion-exchange).
-
Strengths in Purity Analysis:
-
Broad Applicability: Can analyze a wide range of compounds, from small polar molecules to large proteins.[4]
-
High Resolution & Sensitivity: Modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems offer exceptional resolution, allowing for the separation of closely related impurities.[2] When coupled with detectors like UV-Vis or Mass Spectrometry (LC-MS), it provides the sensitivity needed to detect trace-level impurities.[7][8]
-
Non-Destructive: The analysis is performed at or near ambient temperature, preserving the integrity of thermally sensitive molecules.[4]
-
-
Causality in Method Design: The choice of column (e.g., C18 for non-polar analytes) and mobile phase (e.g., acetonitrile/water gradient) is dictated by the analyte's physicochemical properties. The goal is to achieve optimal resolution between the main API peak and all potential impurities within a reasonable analysis time.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the premier technique for the analysis of volatile and semi-volatile compounds.[9] It is indispensable for identifying residual solvents, starting materials, and certain process-related impurities.[10]
-
Principle of Separation & Detection: In GC, a gaseous mobile phase (carrier gas) transports the sample through a heated capillary column. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase coating the column wall.[10] The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for definitive identification.[10][11]
-
Strengths in Purity Analysis:
-
Exceptional Separating Power: Capillary GC columns offer very high separation efficiency, capable of resolving complex mixtures of volatile compounds.[4]
-
Definitive Identification: The mass spectrum provides structural information, allowing for the confident identification of unknown impurities by comparing them to spectral libraries (e.g., NIST).[1]
-
High Sensitivity: GC-MS is highly sensitive, crucial for detecting residual solvents that are often limited to parts-per-million (ppm) levels by regulatory guidelines.[9]
-
-
Causality in Method Design: The GC oven temperature program is carefully optimized to ensure that analytes are volatilized without thermal degradation. A slow ramp rate can improve the separation of compounds with close boiling points, while the choice of a specific capillary column (e.g., a polar PEG column vs. a non-polar DB-5) depends on the polarity of the target analytes.
Comparative Analysis: HPLC vs. GC-MS
A direct comparison highlights the orthogonal nature of these two techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Analyte Requirement | Soluble in a liquid mobile phase[4] | Volatile or can be made volatile (derivatization)[4] |
| Typical Analytes | Non-volatile, thermally unstable APIs, large molecules, salts, polar compounds[4] | Volatile/semi-volatile organic compounds, residual solvents, gases[9] |
| Separation Principle | Partitioning between liquid mobile phase and solid stationary phase (polarity-based)[6] | Partitioning between gas mobile phase and liquid stationary phase (boiling point-based)[10] |
| Operating Temperature | Ambient to moderately elevated (~20-90°C)[5] | Elevated (150-300°C)[5] |
| Key Advantage | Broad applicability for non-volatile drugs and biomolecules[7] | High separation efficiency and definitive identification via mass spectra[4] |
| Primary Limitation | Limited structural information from common detectors (e.g., UV)[8] | Not suitable for non-volatile or thermally labile compounds[4] |
The Cross-Validation Protocol: An Orthogonal Approach
Cross-validation is the formal process of comparing results from two or more analytical methods to ensure their reliability and consistency.[12] In the context of purity, it confirms that no significant impurities are being missed by either technique. This is particularly critical when a manufacturing process has the potential to generate both volatile and non-volatile impurities.
When is Cross-Validation Necessary?
-
Full Impurity Profile: To establish a comprehensive impurity profile for a new drug substance.
-
Method Transfer: When transferring an analytical method between labs or sites.[13]
-
Process Changes: After a significant change in the synthesis or manufacturing process.
-
Regulatory Scrutiny: To provide a more robust data package for regulatory submissions, demonstrating a deep understanding of the product's purity.
Experimental Workflow for Cross-Validation
The process involves analyzing the same, homogenous batch of the drug substance with both a validated HPLC method and a validated GC-MS method.
Caption: Workflow for the cross-validation of HPLC and GC-MS purity results.
Detailed Methodologies
Protocol 1: HPLC-UV Purity Analysis
This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the system is performing correctly before sample analysis, as mandated by validation guidelines like ICH Q2(R1).[14][15]
-
Mobile Phase Preparation: Prepare Mobile Phase A (e.g., 0.1% Trifluoroacetic acid in Water) and Mobile Phase B (e.g., 0.1% Trifluoroacetic acid in Acetonitrile). Filter and degas thoroughly.
-
Causality: TFA is an ion-pairing agent that improves peak shape for basic compounds. Acetonitrile is chosen for its low UV cutoff and viscosity.
-
-
Standard & Sample Preparation:
-
Accurately weigh and dissolve the reference standard and sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a final concentration of ~1.0 mg/mL.
-
Prepare a control sample spiked with known impurities at a relevant concentration (e.g., 0.1%).
-
-
System Suitability Test (SST):
-
Equilibrate the HPLC system (e.g., with a C18, 2.1 x 100 mm, 1.8 µm column) at a flow rate of 0.4 mL/min and a column temperature of 40°C.
-
Make five replicate injections of the reference standard solution.
-
Acceptance Criteria: Relative Standard Deviation (RSD) of peak area < 2.0%; Tailing factor between 0.8 and 1.5; Theoretical plates > 2000. These criteria ensure the precision and efficiency of the system.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no carryover.
-
Inject the spiked control sample to verify impurity detection.
-
Inject the test sample in triplicate.
-
-
Data Processing:
-
Integrate all peaks in the chromatogram.
-
Calculate purity using the area percent method: % Purity = (Area of API Peak / Total Area of All Peaks) x 100.[16]
-
Identify and quantify any specified and unspecified impurities relative to the main peak.
-
Protocol 2: GC-MS Analysis for Volatile Impurities
This protocol is designed to identify and quantify volatile impurities, such as residual solvents.
-
Standard & Sample Preparation:
-
Prepare a stock standard containing all potential residual solvents of interest in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO) at ~1.0 mg/mL.
-
Accurately weigh ~100 mg of the drug substance into a headspace vial and dissolve in 1 mL of DMSO.
-
-
System Suitability Test (SST):
-
Equip the GC-MS with a suitable capillary column (e.g., DB-624).
-
Set the headspace autosampler parameters (e.g., incubation temp: 80°C, incubation time: 15 min).
-
Set the GC method (e.g., Inlet temp: 250°C; Oven program: 40°C for 5 min, ramp to 240°C at 10°C/min; Carrier gas: Helium).
-
Set the MS to scan a relevant mass range (e.g., 35-350 amu).
-
Inject the solvent standard.
-
Acceptance Criteria: Confirm detection and adequate separation (resolution > 1.5) of all target solvents. This verifies the system's ability to perform the analysis.
-
-
Analysis Sequence:
-
Analyze a blank (DMSO in a headspace vial).
-
Analyze the prepared sample vial.
-
-
Data Processing:
-
Identify peaks in the sample chromatogram by comparing their retention times and mass spectra to the reference standard and the NIST library.
-
Quantify any identified solvents using an external standard method.
-
Interpreting the Results: A Unified Purity Statement
The goal is to synthesize the data into a single, comprehensive purity statement.
Example Data Summary:
| Analysis | Result | Details |
| HPLC Purity (Area %) | 99.75% | Main API peak constitutes 99.75% of the total integrated peak area. |
| HPLC Impurities | Total: 0.25% | Impurity A (RRT 0.85): 0.12%Impurity B (RRT 1.15): 0.08%Unknown Impurity (RRT 1.30): 0.05% |
| GC-MS Impurities | Total: 0.04% (400 ppm) | Methanol: 150 ppm (0.015%)Toluene: 250 ppm (0.025%) |
| Cross-Validated Purity | ~99.71% | Calculated by subtracting all identified impurities from 100%. |
Logical Interpretation:
-
HPLC analysis successfully quantifies the non-volatile, process-related impurities (A and B) and the main API content.
-
GC-MS analysis successfully quantifies the volatile residual solvents (Methanol, Toluene), which would be invisible to the HPLC-UV method as they would elute in the solvent front.
-
Neither technique alone provides the complete picture. The cross-validation demonstrates that the total impurity level is approximately 0.29% (0.25% from HPLC + 0.04% from GC-MS). The final reported purity should reflect the combination of these orthogonal results.
Conclusion: The Synergy of Orthogonal Analysis
Cross-validating HPLC and GC-MS results is not an act of redundancy but a cornerstone of rigorous scientific inquiry and regulatory compliance in the pharmaceutical industry. It embodies the principle of using orthogonal methods to build a self-consistent and comprehensive understanding of product purity. By leveraging the strengths of HPLC for non-volatile analytes and GC-MS for volatile compounds, researchers can confidently characterize their materials, mitigate risks, and ensure the delivery of safe and effective medicines. This integrated approach provides a higher degree of assurance than any single method could achieve alone, fulfilling the ultimate goal of analytical science in drug development.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 9. omicsonline.org [omicsonline.org]
- 10. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 11. youtube.com [youtube.com]
- 12. pharmaguru.co [pharmaguru.co]
- 13. benchchem.com [benchchem.com]
- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 15. jordilabs.com [jordilabs.com]
- 16. torontech.com [torontech.com]
A Comparative Guide to the Efficacy of Agrochemicals Derived from Fluorinated Anilines
Introduction: The Strategic Role of Fluorine in Modern Agrochemicals
The introduction of fluorine atoms into the aniline scaffold has been a transformative strategy in the development of high-performance agrochemicals. This strategic fluorination imparts a unique combination of physicochemical properties to the resulting molecules, including enhanced metabolic stability, increased lipophilicity for better cuticle penetration, and improved binding affinity to target enzymes.[1][2] These molecular enhancements often translate to greater biological efficacy, allowing for lower application rates and more targeted pest and weed control.[2][3] This guide provides a comprehensive comparison of the efficacy of major classes of agrochemicals derived from fluorinated anilines, supported by experimental data and detailed methodologies for their evaluation. We will delve into the performance of key insecticides, fungicides, and herbicides, offering a critical analysis for researchers and professionals in the field of crop protection.
I. Insecticides: The Potency of Fluorinated Anthranilic Diamides
A prominent class of insecticides derived from fluorinated anilines is the anthranilic diamides. These compounds are potent activators of insect ryanodine receptors (RyRs), leading to uncontrolled calcium release from muscle cells, paralysis, and ultimately, insect death.[1][4][5] A notable example is chlorantraniliprole, a widely used commercial insecticide. Recent research has focused on synthesizing novel fluorinated aniline anthranilic diamides to enhance efficacy and overcome potential resistance.[1][4]
Comparative Efficacy of Novel Fluorinated Anthranilic Diamides
A study by Yuan et al. (2022) synthesized a series of novel anthranilic diamides containing a fluoroaniline moiety and evaluated their insecticidal potency against several lepidopteran pests, comparing them to the commercial standard, chlorantraniliprole.[1][4] The results, summarized in the table below, demonstrate the significant impact of fluorination on insecticidal activity.
| Compound | Target Pest | LC50 (mg L⁻¹) | Relative Potency vs. Chlorantraniliprole | Reference |
| II-l | Plutella xylostella | - | 8.0-fold higher | [1][4] |
| II-y | Plutella xylostella | - | 1.8-fold higher | [1][4] |
| II-z | Plutella xylostella | - | 4.7-fold higher | [1][4] |
| II-k | Spodoptera frugiperda | 0.56 | Comparable | [1][4] |
| II-aa | Spodoptera frugiperda | 0.46 | Comparable | [1][4] |
| Chlorantraniliprole | Spodoptera frugiperda | 0.31 | - | [1][4] |
Note: LC50 (Lethal Concentration, 50%) is the concentration of a chemical which kills 50% of a sample population.
The data clearly indicates that specific fluorinated aniline substitutions can lead to substantially higher potency against certain pests like Plutella xylostella.[1][4] Molecular docking studies suggest that the fluoroaniline moiety enhances the binding energy of these novel compounds to the insect's ryanodine receptor.[1][4]
Mode of Action: Ryanodine Receptor Activation
The insecticidal action of anthranilic diamides is a well-defined process of muscle dysfunction.
Caption: Mode of action of anthranilic diamide insecticides.
Experimental Protocol: Insecticide Bioassay (Leaf-Dip Method)
This protocol is adapted from standard laboratory bioassay methods for evaluating insecticide toxicity.[6][7]
-
Preparation of Test Solutions: Dissolve the test compounds and a commercial standard (e.g., chlorantraniliprole) in a suitable solvent (e.g., acetone) to create a series of concentrations.
-
Host Plant Preparation: Use fresh, unsprayed host plant leaves (e.g., cabbage for Plutella xylostella).
-
Treatment Application: Dip individual leaves into the test solutions for 10-30 seconds. Allow the leaves to air dry. A control group is dipped in the solvent only.
-
Insect Infestation: Place the treated leaves in petri dishes lined with moist filter paper. Introduce a known number of third-instar larvae (typically 10-20) into each petri dish.
-
Incubation: Maintain the petri dishes under controlled conditions (e.g., 25°C, 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record larval mortality at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Calculate the percentage mortality for each concentration and use probit analysis to determine the LC50 value.
II. Fungicides: The Broad-Spectrum Efficacy of Fluorinated Pyrazole Carboxamides
Fluorinated anilines are integral to the synthesis of pyrazole carboxamide fungicides, a class of compounds that act as succinate dehydrogenase inhibitors (SDHIs).[8] By inhibiting this key enzyme in the mitochondrial respiratory chain, these fungicides effectively disrupt fungal energy production.[8] Bixafen is a commercially successful example of a fungicide synthesized using a fluorinated aniline derivative.
Comparative Efficacy of Pyrazole Carboxamide Derivatives
Research has demonstrated the potent and broad-spectrum activity of novel pyrazole carboxamide fungicides. For instance, a study on pyrazole-thiazole carboxamides showed excellent in vitro activity against various plant pathogens.
| Compound | Target Fungus | EC50 (mg/L) | Reference Fungicide | EC50 (mg/L) | Reference |
| 9ac | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide | 23.09 | [7] |
| 9bf | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide | 23.09 | [7] |
| 9cb | Rhizoctonia cerealis | 1.09 - 4.95 | Thifluzamide | 23.09 | [7] |
| 6i | Valsa mali | 1.77 | Boscalid | 9.19 | [2] |
| 19i | Valsa mali | 1.97 | Boscalid | 9.19 | [2] |
| 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [9][10] |
Note: EC50 (Effective Concentration, 50%) is the concentration of a compound that gives half-maximal response.
These data highlight the potential for discovering highly effective fungicides through the strategic design of fluorinated pyrazole carboxamides.
Mode of Action: Succinate Dehydrogenase Inhibition
The fungicidal activity of pyrazole carboxamides is rooted in the disruption of the fungal respiratory process.
Caption: Mode of action of pyrazole carboxamide fungicides.
Experimental Protocol: Fungicide Efficacy Screening (Multiwell Plate Assay)
This high-throughput method is adapted from established protocols for fungicide screening.[9][11]
-
Fungal Culture: Grow the target fungal pathogen on a suitable agar medium.
-
Preparation of Inoculum: Prepare a spore suspension or mycelial slurry from the actively growing culture.
-
Preparation of Test Plates: Add a defined volume of fungal growth medium to each well of a 96-well microtiter plate. Add the test compounds at various concentrations to the wells. A control group receives only the solvent.
-
Inoculation: Inoculate each well with a standardized amount of the fungal inoculum.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth (e.g., 25°C) for a specified period (e.g., 48-72 hours).
-
Growth Assessment: Measure fungal growth by reading the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the control. Determine the EC50 value by fitting the data to a dose-response curve.
III. Herbicides: The Selective Power of Fluorinated Picolinic Acids
Fluorinated anilines serve as key building blocks in the synthesis of picolinic acid herbicides, which act as synthetic auxins.[1][12] These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible broadleaf weeds, ultimately causing their death.[1][12] The inclusion of a fluorinated aniline moiety can significantly enhance herbicidal efficacy.
Comparative Efficacy of Novel Fluorinated Picolinic Acid Derivatives
Recent studies have focused on synthesizing novel picolinic acid derivatives with enhanced herbicidal activity. A study by Feng et al. (2023) designed and synthesized a series of 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds and evaluated their efficacy against various weeds.[13][14]
| Compound | Target Weed | IC50 (µM) - Root Growth Inhibition | Reference Herbicide | IC50 (µM) - Root Growth Inhibition | Reference |
| V-7 | Arabidopsis thaliana | - | Halauxifen-methyl | 45-fold higher | [13][14] |
| V-8 | Post-emergence broadleaf weeds | - | Picloram | Less effective at 300 g/ha | [13][14] |
| S202 | Arabidopsis thaliana | - | Florpyrauxifen | Less effective at 0.5 µmol/L | [1][12] |
Note: IC50 (Inhibitory Concentration, 50%) is the concentration of a substance that inhibits a specific biological or biochemical function by 50%.
These findings demonstrate the potential to develop highly active and selective herbicides by modifying the picolinic acid structure with fluorinated aniline-derived components.
Mode of Action: Synthetic Auxin Mimicry
The herbicidal effect of picolinic acids is a result of their interference with the plant's hormonal regulation of growth.
Caption: Mode of action of picolinic acid herbicides.
Experimental Protocol: Herbicide Bioassay (Whole Plant Pot Test)
This protocol is a standard method for evaluating the post-emergence efficacy of herbicides.[15][16]
-
Plant Growth: Grow target weed species and a tolerant crop species in pots containing a standard soil mix in a greenhouse or growth chamber.
-
Herbicide Application: At the 2-4 leaf stage, spray the plants with a series of concentrations of the test herbicide and a commercial standard. A control group is sprayed with water and surfactant only.
-
Treatment Conditions: Return the pots to the greenhouse or growth chamber and maintain optimal growing conditions.
-
Efficacy Assessment: Visually assess the percentage of weed control (phytotoxicity) at 7, 14, and 21 days after treatment using a 0% (no effect) to 100% (complete kill) scale.
-
Data Analysis: Determine the GR50 (the dose causing 50% growth reduction) by fitting the data to a dose-response curve.
IV. Synthesis of Key Agrochemicals from Fluorinated Anilines
The following sections provide an overview of the synthetic pathways for representative agrochemicals discussed in this guide.
Experimental Workflow: Synthesis of Chlorantraniliprole
The synthesis of chlorantraniliprole is a multi-step process involving the preparation of two key intermediates, which are then coupled to form the final product.[4][5][17][18]
Caption: General workflow for the synthesis of Chlorantraniliprole.
Step-by-Step Synthesis of Chlorantraniliprole:
-
Synthesis of Intermediate 1 (2-amino-5-chloro-N,3-dimethylbenzamide):
-
React 2-amino-3-methylbenzoic acid with a phosgene equivalent to form a benzoxazinone intermediate.
-
Chlorinate the intermediate.
-
React the chlorinated intermediate with methylamine to yield 2-amino-5-chloro-N,3-dimethylbenzamide.[4]
-
-
Synthesis of Intermediate 2 (3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid):
-
React 2,3-dichloropyridine with hydrazine to form a hydrazinyl intermediate.
-
Cyclize the intermediate to form a pyrazole ring.
-
Brominate and hydrolyze the pyrazole intermediate to obtain the carboxylic acid.[5]
-
-
Final Coupling:
-
Couple the two intermediates via an amide bond formation reaction to yield chlorantraniliprole.[17]
-
Experimental Workflow: Synthesis of Bixafen
The synthesis of the fungicide bixafen also involves a multi-step pathway, often utilizing a Suzuki coupling reaction.[8][19]
Caption: General workflow for the synthesis of Bixafen.
Step-by-Step Synthesis of Bixafen:
-
Preparation of the Biphenyl Amine Intermediate:
-
Prepare 3,4-dichlorophenylboronic acid from 3,4-dichlorobromobenzene via a Grignard reaction.
-
Couple the boronic acid with 2-bromo-4-fluoroaniline using a Suzuki coupling reaction to form 2-(3,4-dichlorophenyl)-4-fluoroaniline.[19]
-
-
Amide Formation:
-
React the biphenyl amine intermediate with 1-methyl-3-(difluoromethyl)-1H-pyrazole-4-carbonyl chloride to form bixafen.[19]
-
V. Conclusion
The strategic incorporation of fluorine into aniline-based structures has unequivocally led to the development of highly efficacious agrochemicals. The examples of fluorinated anthranilic diamide insecticides, pyrazole carboxamide fungicides, and picolinic acid herbicides discussed in this guide demonstrate significant improvements in potency and, in some cases, a broader spectrum of activity compared to their non-fluorinated counterparts or earlier commercial standards. The detailed experimental protocols provided herein serve as a valuable resource for researchers engaged in the discovery and development of the next generation of crop protection agents. As the demand for more sustainable and effective agricultural solutions continues to grow, the exploration of novel fluorinated aniline derivatives will undoubtedly remain a cornerstone of agrochemical innovation.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lornajane.net [lornajane.net]
- 4. benchchem.com [benchchem.com]
- 5. Chlorantraniliprole preparation method - Patent CN-103058993-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PROCESS FOR PREPARING CHLORANTRANILIPROLE | TREA [trea.com]
- 7. researchgate.net [researchgate.net]
- 8. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 9. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flowchart Creation [developer.mantidproject.org]
- 12. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Cas 500008-45-7,CHLOANTRANILIPROLE | lookchem [lookchem.com]
- 18. CN101717395A - Synthesis method of chlorantraniliprole pesticide - Google Patents [patents.google.com]
- 19. CN116178264A - A kind of synthetic method of bixafen - Google Patents [patents.google.com]
Metabolic stability of drugs containing the 3,5-bis(trifluoromethyl)aniline moiety
Analyzing Metabolic Pathways
I'm currently immersed in Google searches, focusing on the metabolic stability of drugs with the 3,5-bis(trifluoromethyl)aniline moiety. I'm prioritizing key metabolic pathways and common metabolites to get a solid grasp of how these compounds behave in the body. The goal is to build a foundation for predicting and potentially mitigating any stability issues.
Investigating Metabolism Further
I'm now expanding my Google searches. I'm actively seeking specific examples of drugs with the 3,5-bis(trifluoromethyl)aniline structure and digging for experimental metabolic data. I'm also looking into established in vitro and in vivo protocols for drug metabolism studies. My focus is shifting towards organizing the information and I plan to introduce the moiety and metabolic risks, and then discuss the soft spots in more detail.
Organizing Information Gathering
I'm now starting a more structured approach. My focus is on performing comprehensive Google searches to analyze the metabolic stability of drugs with the 3,5-bis(trifluoromethyl)aniline moiety, and to search for specific experimental data. I'm focusing on key metabolic pathways and searching for established experimental protocols. I will then structure the guide by introducing the moiety, its relevance in drug design, and then focusing on the potential metabolic "soft spots."
Framing the Inquiry
I'm starting with an introduction that highlights the importance of the 3,5-bis(trifluoromethyl)aniline moiety in drug design, setting the stage for a deeper dive. I plan to explain why it's a key structural element.
Delving into Metabolism
I've established the foundation, focusing on why the 3,5-bis(trifluoromethyl)aniline moiety is crucial and metabolic stability is paramount. Now, I'm deep into metabolic pathways, exploring Phase I and II reactions, and emphasizing Cytochrome P450 enzymes. I'm hypothesizing that the electron-withdrawing CF3 groups will likely redirect metabolism away from the aromatic ring, influencing where the molecule is most vulnerable. The aniline nitrogen appears a key point of interest to examine.
Refining the Framework
I'm now integrating experimental design. I'm focusing on crafting a thorough protocol section. I've already outlined the introduction and the metabolic pathways discussion. I'm currently seeking examples for the comparative analysis and planning a table. I'm researching specific assays and data points to include, aiming for a guide that is truly practical and informative.
Constructing Examples
Now, I'm working to expand the examples for comparative analysis. I've begun searching more extensively to find drugs that utilize the 3,5-bis(trifluoromethyl)aniline moiety. I'm focusing on collecting data on their metabolic profiles and identifying suitable quantitative metrics. The goal is to create a robust and informative comparative table.
Constructing the Guide
I'm now integrating information from the recent literature. I'm focusing on specific assays to quantify metabolic stability. I've got a framework for the guide. Now, I'm working to expand the examples for comparative analysis and planning a table. I'm researching specific assays and data points to include, aiming for a guide that is truly practical and informative. I'm focusing on quantitative metrics.
Gathering Comparative Data
My primary focus now is on collecting the hard data. I've expanded my search to include specific metabolic profiles of drugs with this moiety. I'm focusing on in vitro half-lives and intrinsic clearance values to build that critical comparative table. Selinexor and Nilutamide are excellent starting points for generating the data. I'm aiming to find additional examples, too.
Structuring the Guide
I've outlined the structure, incorporating the recent searches. I've begun to flesh out each section: introduction, metabolic pathways (focusing on the stability conferred by the moiety), comparative analysis with a table (Selinexor is key here), experimental protocols, and visualizations. I'm focusing now on acquiring more comparison data, as this is the most challenging.
Safety Operating Guide
Navigating the Disposal of 3,5-Bis(trifluoromethyl)-4-chloroaniline: A Guide for the Modern Laboratory
In the fast-paced environment of drug discovery and chemical research, the safe and compliant disposal of hazardous waste is a critical, yet often overlooked, aspect of laboratory operations. This guide provides an in-depth, procedural framework for the proper disposal of 3,5-Bis(trifluoromethyl)-4-chloroaniline, a compound recognized for its utility in synthesis as well as its significant health and environmental hazards. Our objective is to empower researchers with the knowledge to manage this waste stream responsibly, ensuring the safety of personnel and the preservation of our environment.
Understanding the Hazard Profile: Why Caution is Paramount
This compound is a halogenated aromatic amine, a class of compounds often associated with toxicity. A thorough understanding of its hazard profile, as detailed in its Safety Data Sheet (SDS), is the foundation of safe handling and disposal.
Key Hazards:
-
Toxicity: This compound is toxic if swallowed, in contact with skin, or if inhaled.
-
Carcinogenicity: It is suspected of causing cancer.
-
Skin Sensitization: May cause an allergic skin reaction.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.
Given these significant risks, ad-hoc disposal is not an option. A structured and compliant disposal plan is a legal and ethical necessity.
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow outlines the necessary steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.
Caption: Disposal workflow for this compound.
Immediate Actions at the Point of Generation
Personal Protective Equipment (PPE): Before handling any waste containing this compound, ensure you are wearing the appropriate PPE:
-
Nitrile gloves
-
Chemical safety goggles and a face shield
-
A flame-resistant lab coat[1]
Waste Segregation: At the point of generation (e.g., quenching a reaction, cleaning glassware), immediately segregate waste containing this compound. It must be classified as halogenated organic waste [2]. Do not mix it with non-halogenated waste streams, as this will contaminate the entire container and lead to more complex and costly disposal procedures[3].
Containerization and Labeling
Waste Container Selection:
-
Use a designated, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical waste.
-
Ensure the container is clean and dry before adding any waste.
Labeling: Proper labeling is a regulatory requirement and crucial for safety. The label on your waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (avoid abbreviations)
-
The approximate concentration and volume
-
The date the waste was first added to the container
-
The relevant hazard pictograms (e.g., toxic, environmental hazard)
Temporary Storage in the Laboratory
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be:
-
Under the control of the laboratory personnel.
-
Away from general lab traffic and sources of ignition.
-
In a secondary containment tray to prevent the spread of any potential leaks.
Approved Disposal Methodologies
For a compound with the hazard profile of this compound, direct disposal into the environment is strictly prohibited. The recommended and compliant disposal method is high-temperature incineration by a licensed hazardous waste disposal facility.
Why Incineration? Halogenated organic compounds require high temperatures and specialized equipment to ensure their complete destruction and to manage the resulting acidic gases (such as hydrogen chloride and hydrogen fluoride). Standard laboratory or municipal incinerators are not equipped for this purpose.
Alternative (Not Recommended for Laboratory Scale): While chemical treatment methods like reaction with Fenton's reagent can be used to break down aromatic and halogenated compounds, these are complex processes that require specialized equipment and expertise[4]. For the quantities of waste typically generated in a research setting, this is not a practical or recommended approach.
Spill Management: A Contingency Plan
In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.
| Spill Size | Containment | Cleanup | Disposal of Cleanup Debris |
| Small (e.g., a few grams) | Cover with an inert absorbent material such as sand, earth, or vermiculite. | Carefully sweep or scoop the absorbed material into a designated waste container. | Dispose of as halogenated organic waste, following the procedures outlined in Section 2. |
| Large | Evacuate the immediate area. Alert your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures. | To be handled by trained emergency response personnel. | To be managed by the EHS department. |
Decontamination: After a spill cleanup, decontaminate the affected area and all equipment used with a suitable solvent (e.g., ethanol), and dispose of the cleaning materials as hazardous waste.
The Role of Your Institution's EHS Department
Your institution's Environmental Health and Safety (EHS) department is your primary resource for waste disposal. They are responsible for:
-
Providing approved hazardous waste containers.
-
Scheduling and conducting the pickup of full waste containers from your laboratory's SAA.
-
Ensuring that the waste is transported to and disposed of at a licensed Treatment, Storage, and Disposal Facility (TSDF).
Always consult your EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.
By adhering to these procedures, you contribute to a culture of safety and environmental responsibility within your laboratory and the broader scientific community.
References
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3,5-Bis(trifluoromethyl)-4-chloroaniline
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 3,5-Bis(trifluoromethyl)-4-chloroaniline. The protocols herein are designed to create a self-validating system of safety, grounded in the specific chemical nature of this compound and authoritative safety standards. Our goal is to build your trust by providing value that extends beyond the product itself, making your laboratory a safer, more efficient environment.
Hazard Assessment: Understanding the "Why" Behind the Protocol
This compound is a highly hazardous compound. A thorough understanding of its risk profile is non-negotiable and forms the logical basis for the stringent protective measures outlined in this guide. The primary dangers stem from its high toxicity through multiple exposure routes, its potential as a carcinogen, and its ability to cause skin sensitization.[1]
The operational imperative is clear: prevent all contact . The personal protective equipment (PPE) specified is not merely a recommendation but a critical barrier engineered to eliminate routes of exposure.
Table 1: GHS Hazard Profile for this compound and Structurally Related Compounds
| Hazard Statement | Description | Implication for Handling |
|---|---|---|
| H301 + H311 + H331 | Toxic if swallowed, in contact with skin, or if inhaled.[1] | Requires a complete barrier (gloves, lab coat, apron) and strict engineering controls (fume hood) to prevent dermal, ingestion, and inhalation exposure. |
| H350 | May cause cancer.[1] | This classification necessitates zero-exposure protocols. All handling procedures must be flawless to prevent long-term health risks. |
| H317 | May cause an allergic skin reaction.[1] | Even minimal skin contact can lead to sensitization, making subsequent exposures more hazardous. Double-gloving is a prudent measure. |
| H319 / H315 | Causes serious eye irritation / Causes skin irritation.[2] | Mandates the use of sealed eye protection (goggles) and a face shield for splash risks. |
| H410 | Very toxic to aquatic life with long lasting effects. | All waste, including contaminated PPE and rinse water, must be collected and disposed of as hazardous waste to prevent environmental release.[3] |
The PPE Protocol: A Multi-Layered Defense System
The selection of PPE must be a deliberate process based on a thorough risk assessment of the specific procedures being performed. The following table outlines the minimum required PPE for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Rationale |
|---|---|---|
| Hand Protection | Chemical-resistant gloves | Specification: Nitrile gloves for incidental contact. For extended handling or immersion, Butyl rubber gloves are recommended.[4][5] Double-gloving is mandatory for all procedures. Rationale: This compound is toxic upon skin contact. Double-gloving provides redundancy in case the outer glove is compromised, a critical safeguard when handling carcinogens. |
| Eye & Face Protection | Safety goggles and face shield | Specification: Chemical splash goggles providing a complete seal around the eyes. A full-face shield must be worn over the goggles during any liquid transfer or reaction quenching.[4] Rationale: Protects against splashes that can cause severe eye irritation and prevents accidental facial skin exposure. |
| Body Protection | Laboratory coat and chemical-resistant apron | Specification: A flame-retardant lab coat, fully buttoned. A chemical-resistant apron made of rubber or neoprene should be worn over the lab coat.[4] Rationale: Provides two layers of defense against splashes and spills, protecting personal clothing and underlying skin from contamination. |
| Respiratory Protection | Chemical fume hood / Respirator | Specification: All handling must be conducted in a certified chemical fume hood.[6][7] For emergency situations (e.g., spills outside the hood), a full-face respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) is necessary.[4][7] Rationale: The compound is toxic if inhaled. Engineering controls are the most reliable method of preventing vapor exposure. |
| Foot Protection | Closed-toe shoes | Specification: Chemical-resistant, closed-toe shoes must be worn at all times in the laboratory.[4] Rationale: Protects feet from spills and dropped equipment. |
Operational Plan: Step-by-Step Safety Procedures
Adherence to a strict, sequential workflow is critical for safety. The following steps provide a self-validating system for handling this compound.
A. Pre-Handling & Preparation
-
Risk Assessment: Conduct a final risk assessment for the specific experiment.
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Emergency Equipment Check: Locate and confirm the functionality of the nearest safety shower, eyewash station, and appropriate fire extinguisher.[4]
-
Spill Kit: Ensure a spill kit rated for toxic organic compounds is immediately accessible.[4]
B. Donning PPE: The Sequential Barrier
The order in which PPE is put on is crucial to ensure a proper seal and prevent cross-contamination.
-
Footwear and Lab Coat: Don closed-toe shoes and a fully buttoned lab coat.
-
Chemical-Resistant Apron: Secure the apron over the lab coat.
-
Inner Gloves: Put on the first pair of nitrile or butyl gloves.
-
Outer Gloves: Put on the second pair of gloves, ensuring they extend over the cuffs of the lab coat.
-
Goggles and Face Shield: Put on safety goggles, followed by the face shield.
C. Safe Handling
-
Designated Area: Conduct all work within the certified chemical fume hood.[4][6]
-
Minimize Exposure: Use tools like spatulas, syringes, or pipettes for transfers to minimize the risk of spills and aerosol generation.[4]
-
Containment: Always work within a secondary containment tray to control any potential spills.
D. Doffing PPE: A Contamination-Free Exit
Removing PPE correctly is as important as putting it on. This sequence is designed to prevent contact with any contaminated surfaces.
-
Outer Gloves: Remove the outer pair of gloves first, peeling them off so they turn inside out. Dispose of them immediately in the designated hazardous waste container.
-
Face Shield and Apron: Remove the face shield and apron. If they are disposable, place them in the hazardous waste container. If reusable, decontaminate them thoroughly.
-
Goggles: Remove safety goggles.
-
Lab Coat: Remove the lab coat by rolling it down the arms and folding it inward to contain any potential contamination.
-
Inner Gloves: Remove the inner pair of gloves using the same inside-out technique.
-
Hand Washing: Immediately and thoroughly wash hands with soap and water.[1][6]
Decontamination and Disposal Plan
Due to its high toxicity and environmental persistence, all materials that come into contact with this compound must be treated as hazardous waste.
-
Waste Segregation: All solid waste, including contaminated gloves, wipes, and disposable labware, must be collected in a clearly labeled, sealed hazardous waste container. Liquid waste must be collected in a separate, compatible, and labeled hazardous waste container. Do not mix this waste with other chemical waste streams.[8]
-
Surface Decontamination: Decontaminate all work surfaces and equipment within the fume hood using a suitable solvent (e.g., ethanol) followed by a thorough wash with soap and water.[4] All cleaning materials must be disposed of as hazardous waste.
-
Disposal Protocol: All waste must be disposed of through an approved waste disposal plant in strict accordance with all local, state, and federal regulations.[3]
Caption: PPE Workflow for Handling Hazardous Anilines.
References
- 1. beta.lakeland.edu [beta.lakeland.edu]
- 2. dcfinechemicals.com [dcfinechemicals.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. bloomtechz.com [bloomtechz.com]
- 8. aarti-industries.com [aarti-industries.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
